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  • Product: 2-(4-Fluorophenyl)-2-methylmorpholine
  • CAS: 109461-46-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-2-methylmorpholine

Prepared by: Gemini, Senior Application Scientist Abstract: This guide provides a comprehensive analysis of the predicted spectroscopic signature of 2-(4-Fluorophenyl)-2-methylmorpholine, a heterocyclic compound of inter...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive analysis of the predicted spectroscopic signature of 2-(4-Fluorophenyl)-2-methylmorpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document presents a detailed, theoretically-grounded prediction of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations are designed to serve as a robust reference for researchers, scientists, and professionals involved in the synthesis, identification, and quality control of this and structurally related molecules. Each section includes detailed theoretical justifications for the predicted data, step-by-step experimental protocols for data acquisition, and graphical workflows to ensure scientific integrity and practical utility.

Introduction and Molecular Structure

2-(4-Fluorophenyl)-2-methylmorpholine is a substituted morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a fluorophenyl group can further modulate properties such as lipophilicity and metabolic fate, making this compound a potentially valuable building block for novel therapeutics.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's atomic connectivity and chemical environment. This guide synthesizes the foundational principles of these techniques to predict the spectroscopic profile of the title compound, providing a benchmark for its future empirical characterization.

Molecular Structure and Atom Numbering:

The structure below is used for all spectroscopic assignments in this guide.

Caption: Molecular structure of 2-(4-Fluorophenyl)-2-methylmorpholine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of chemical shifts, spin-spin coupling, and substituent effects.[1][2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the morpholine ring protons, the methyl group, and the N-H proton. The morpholine ring protons are diastereotopic and will appear as complex multiplets.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom(s)Predicted δ (ppm)MultiplicityIntegrationAssignment Rationale
H2', H6'7.45 - 7.55Doublet of doublets (dd)2HProtons ortho to the morpholine substituent, deshielded by proximity to C2.
H3', H5'7.05 - 7.15Triplet (t) or dd2HProtons ortho to the fluorine atom, showing coupling to both fluorine and adjacent protons.
H6ax, H6eq3.80 - 4.00Multiplet (m)2HProtons on C6, adjacent to the electronegative oxygen atom, resulting in a downfield shift.[2]
H5ax, H5eq2.90 - 3.10Multiplet (m)2HProtons on C5, adjacent to the nitrogen atom.
H3ax, H3eq2.70 - 2.90Multiplet (m)2HProtons on C3, adjacent to the nitrogen atom.
N-H1.80 - 2.50Broad singlet (br s)1HExchangeable proton on nitrogen; chemical shift is concentration and solvent dependent.
C7-H₃1.55Singlet (s)3HMethyl protons on a quaternary carbon, appearing as a sharp singlet.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. Chemical shifts are predicted based on standard values for substituted aromatics and morpholines.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom(s)Predicted δ (ppm)Assignment Rationale
C4'162.5 (d, ¹JCF ≈ 245 Hz)Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant.
C1'139.0Quaternary aromatic carbon attached to the morpholine ring.
C2', C6'128.0 (d, ³JCF ≈ 8 Hz)Aromatic carbons ortho to the morpholine substituent.
C3', C5'115.5 (d, ²JCF ≈ 21 Hz)Aromatic carbons ortho to the fluorine atom.
C278.0Quaternary carbon of the morpholine ring, bonded to O, N, and the phenyl ring.
C667.5Morpholine carbon adjacent to oxygen.[2]
C348.0Morpholine carbon adjacent to nitrogen.
C546.5Morpholine carbon adjacent to nitrogen.
C7 (CH₃)25.0Methyl carbon.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use an acquisition time of at least 3 seconds and a relaxation delay of 2-5 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Acquire a spectrum with broadband proton decoupling (e.g., using the zgpg30 pulse program).

    • Set the spectral width to cover 0 to 220 ppm.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase-correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing p1 Dissolve Sample (5-10 mg in CDCl3) p2 Add TMS (Internal Standard) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Lock & Shim p3->a1 a2 Acquire ¹H Spectrum (16-32 scans) a1->a2 a3 Acquire ¹³C Spectrum (≥1024 scans) a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate Spectra (TMS / Solvent) d2->d3 d4 Integrate & Analyze d3->d4

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The spectrum is predicted to be dominated by absorptions from the N-H, C-H, C-O, and C-F bonds.

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 3350N-H stretchMedium, sharpTypical for a secondary amine.[6]
3050 - 3100Aromatic C-H stretchMediumCharacteristic of C-H bonds on a benzene ring.
2850 - 2980Aliphatic C-H stretchMedium-StrongAsymmetric and symmetric stretching of CH₂ and CH₃ groups.[7]
1600, 1510Aromatic C=C stretchStrong-MediumSkeletal vibrations of the phenyl ring.
1220 - 1260Aryl C-F stretchStrongA very strong and characteristic absorption for aryl fluorides.[8]
1110 - 1140C-O-C stretchStrongAsymmetric stretching of the ether linkage in the morpholine ring.
1080 - 1120C-N stretchMediumStretching of the aliphatic amine C-N bonds.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of solid or liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrum Data

The analysis below assumes Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

  • Molecular Formula: C₁₁H₁₄FNO

  • Monoisotopic Mass: 195.1059 g/mol

  • Predicted [M+H]⁺: 196.1137 m/z

Table 4: Predicted Key Ions and Fragments in ESI-MS

m/z (Predicted)Ion FormulaFragment Identity
196.1137[C₁₁H₁₅FNO]⁺Protonated molecule ([M+H]⁺)
178.0822[C₁₁H₁₂FO]⁺Loss of ammonia (NH₃) via ring opening
123.0508[C₇H₆F]⁺Fluorotropylium or related ion from cleavage of the C2-C1' bond
109.0402[C₆H₅F]⁺Fluorophenyl cation
86.0969[C₅H₁₂N]⁺Cleavage of the morpholine ring
Predicted Fragmentation Pathway

The protonated molecule is expected to fragment via cleavage at the bonds adjacent to the heteroatoms and the quaternary carbon, leading to stable daughter ions.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragment M [M+H]⁺ m/z = 196.11 F1 Fragment 1 m/z = 178.08 (-NH₃) M->F1 Ring Cleavage F2 Fragment 2 m/z = 123.05 M->F2 Benzylic Cleavage F3 Fragment 3 m/z = 86.10 M->F3 Retro-Diels-Alder (hypothetical) F4 Fragment 4 m/z = 109.04 F2->F4 Loss of CH₂

Caption: Plausible ESI fragmentation pathway for protonated 2-(4-Fluorophenyl)-2-methylmorpholine.

Experimental Protocol for Mass Spectrometry (LC-ESI-MS)

This protocol describes a general method for obtaining a mass spectrum using a Liquid Chromatography-Mass Spectrometry system.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.

  • LC-MS System Setup:

    • LC Method: For simple direct infusion, the LC column can be bypassed. If chromatographic separation is needed, a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is standard.

    • MS Method (Positive Ion Mode):

      • Set the ion source to Electrospray Ionization (ESI), positive polarity.

      • Optimize source parameters: capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature.

      • Set the mass analyzer to scan a relevant range, for example, m/z 50-500.

      • For fragmentation data (MS/MS), set the instrument to perform collision-induced dissociation (CID) on the predicted parent ion (m/z 196.11), varying the collision energy to observe different fragments.[9]

  • Data Acquisition and Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum.

    • Analyze the spectrum to identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value.

    • Analyze the MS/MS spectrum to confirm the proposed fragmentation pattern.

Conclusion

This guide presents a comprehensive, theoretically-derived spectroscopic profile for 2-(4-Fluorophenyl)-2-methylmorpholine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed structural fingerprint that is essential for the unambiguous identification and characterization of this compound. The included experimental protocols offer a standardized approach for acquiring high-quality data. This document serves as a foundational reference for any researcher or organization working on the synthesis, development, or analysis of this and related heterocyclic molecules, ensuring a high standard of scientific rigor and trustworthiness in their work.

References

  • Gubarevich, A. V., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of N-substituted morpholines. Retrieved August 9, 2025, from [Link]

  • Rusterholz, D. B., Pala, M., & Runge, K. (1997). Synthesis and NMR Analysis of N-Methyl-2-(4′-bromophenyl)morpholine: An Advanced Undergraduate Laboratory Experiment. The Chemical Educator, 2(1). [Link]

  • Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2067. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved August 6, 2025, from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Core.ac.uk. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved January 27, 2026, from [Link]

  • PubMed. (2008). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

Sources

Exploratory

Topic: Exploring the Neuropharmacological Potential of 2-Phenylmorpholine Analogues

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 2-phenylmorpholine scaffold represents a privileged chemical structure in psychopharmacology, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-phenylmorpholine scaffold represents a privileged chemical structure in psychopharmacology, serving as the foundation for a diverse class of centrally active compounds. Historically anchored by the clinical use and subsequent notoriety of phenmetrazine and its prodrug phendimetrazine, this structural motif has demonstrated a consistent ability to modulate monoaminergic systems.[1][2][3][4] These compounds primarily function as norepinephrine-dopamine releasing agents (NDRAs) or reuptake inhibitors, exerting potent stimulant effects that have been explored for therapeutic applications ranging from appetite suppression to the treatment of attention-deficit/hyperactivity disorder (ADHD).[3][4][5][6] This guide moves beyond the historical context to provide a detailed technical exploration of modern 2-phenylmorpholine analogues. We will dissect the synthetic strategies, elucidate the complex structure-activity relationships (SAR) that govern their potency and selectivity, and detail the critical in vitro and in vivo assays required for their neuropharmacological characterization. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to rationally design and evaluate novel 2-phenylmorpholine derivatives with tailored pharmacological profiles and improved therapeutic potential.

The 2-Phenylmorpholine Core: A Foundation for CNS Modulation

The 2-phenylmorpholine structure is a heterocyclic moiety that embeds a phenethylamine backbone—a core element of many psychoactive substances—within a morpholine ring. This conformation constrains the ethylamine side chain, influencing its interaction with monoamine transporters. The parent compound, 2-phenylmorpholine, is itself a potent norepinephrine and dopamine releasing agent.[4] However, it is the strategic substitution at three key positions that unlocks the vast pharmacological diversity of this class:

  • The Phenyl Ring: Halogenation, alkylation, or other modifications can drastically alter potency and selectivity.

  • The Morpholine Ring: Alkyl substitutions, particularly at the C3 and C5 positions, influence stereochemistry and receptor fit.

  • The Morpholine Nitrogen (N4): N-alkylation can modify potency, duration of action, and metabolic stability, in some cases creating prodrugs like phendimetrazine.[1][2]

The enduring interest in this scaffold lies in its proven ability to modulate the dopamine transporter (DAT) and norepinephrine transporter (NET), key regulators of neurotransmission involved in attention, motivation, and reward.[7][8]

Medicinal Chemistry: Synthesis of Analogues

The synthesis of 2-phenylmorpholine analogues is typically achieved through the cyclization of an appropriate N-substituted 2-aminoethanol with a substituted α-bromophenylacetone or similar electrophilic partner. Stereoselective synthesis is crucial, as the biological activity often resides in a specific enantiomer.

General Synthetic Protocol

A common and adaptable synthetic route involves the reaction of a substituted 2-amino-1-phenylethanol derivative with an electrophile to form the morpholine ring. The following protocol outlines a generalized approach.

Step-by-Step Methodology: Synthesis of a Generic 2-Phenyl-3-methylmorpholine Analogue

  • Step 1: Epoxide Formation. React a substituted styrene with an oxidizing agent (e.g., m-CPBA) to form the corresponding styrene oxide. The choice of styrene dictates the substitution pattern on the phenyl ring of the final product.

  • Step 2: Amino Alcohol Formation. React the styrene oxide with an appropriate amino-alcohol (e.g., 2-amino-1-propanol) in a suitable solvent like methanol. This ring-opening reaction forms the key N-substituted-2-amino-1-phenylethanol intermediate. The stereochemistry of the amino alcohol can be chosen to influence the final product's stereochemistry.

  • Step 3: Ring Cyclization. The amino alcohol intermediate is then cyclized to form the morpholine ring. This is often achieved by treatment with a strong acid, such as sulfuric acid, in a non-polar solvent like dichloromethane.[9] This step proceeds via dehydration and subsequent intramolecular nucleophilic attack of the hydroxyl group onto the resulting carbocation.

  • Step 4: N-Alkylation (Optional). If N-substituted analogues are desired, the secondary amine of the 2-phenylmorpholine core can be alkylated using standard reductive amination or direct alkylation with an alkyl halide.

  • Step 5: Purification. The final product is purified using column chromatography or recrystallization to isolate the desired analogue with high purity.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-Phenylmorpholine Analogues Styrene Substituted Styrene Epoxide Styrene Oxide Styrene->Epoxide Oxidation (m-CPBA) AminoAlcohol N-Substituted 2-Amino-1-phenylethanol Epoxide->AminoAlcohol Ring Opening (Amino-alcohol) FinalProduct 2-Phenylmorpholine Analogue AminoAlcohol->FinalProduct Cyclization (H₂SO₄)

Caption: Generalized synthetic workflow for 2-phenylmorpholine analogues.

Neuropharmacological Profile: Targeting Monoamine Transporters

The primary mechanism of action for most stimulant 2-phenylmorpholine analogues is the modulation of monoamine transporters: DAT, NET, and the serotonin transporter (SERT).[6][9][10] These compounds can act as either reuptake inhibitors , which block the transporter from clearing neurotransmitters from the synapse, or as releasers , which induce reverse transport of neurotransmitters out of the presynaptic neuron.[4][6] This distinction is critical, as releasing agents tend to have a higher abuse potential.

Synaptic Mechanism of Action

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Vesicles (DA/NE) DA_NE Dopamine (DA) Norepinephrine (NE) Vesicle->DA_NE Release DAT DAT/NET DA_NE->DAT Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding Analogue 2-Phenylmorpholine Analogue Analogue->DAT Blocks Reuptake / Induces Reverse Transport

Caption: Modulation of monoamine transporters by 2-phenylmorpholine analogues.

Structure-Activity Relationships (SAR)

The therapeutic potential and abuse liability of 2-phenylmorpholine analogues are tightly controlled by their chemical structure. Decades of research have illuminated key SAR trends.

Modification Site Substitution Effect on Activity Example(s) Reference
Phenyl Ring 3-FluoroIncreases potency, often shifts profile towards releasing agent.3-Fluorophenmetrazine (3-FPM)[3]
4-MethylGenerally retains potent stimulant activity.4-Methylphenmetrazine (4-MPM)[10]
3,4-DichloroCan significantly increase potency at DAT/NET.[9]
Morpholine Ring 3-MethylCritical for phenmetrazine's classic stimulant profile.Phenmetrazine[4]
5,5-DimethylIncreases potency for DA/NE uptake inhibition.G-130[9][11]
Nitrogen (N4) H (unsubstituted)Often a potent releasing agent.2-Phenylmorpholine[4]
MethylCan create a prodrug (phendimetrazine) or an active compound.Phendimetrazine, Phenmetrazine[1][2][4]
Ethyl / PropylCan increase potency for DA/NE uptake inhibition compared to parent.N-ethyl/propyl analogues of deshydroxybupropion[9]

This table synthesizes data from multiple sources to illustrate general SAR trends. Specific potencies can be found in the cited literature.

A Framework for Preclinical Evaluation

A logical and rigorous preclinical evaluation workflow is essential to characterize the neuropharmacological potential of novel analogues and identify promising candidates for development.

Preclinical Evaluation Workflow

G cluster_workflow Preclinical Evaluation Workflow cluster_invitro cluster_invivo Synthesis Analogue Synthesis & Purification InVitro In Vitro Screening Synthesis->InVitro InVivo In Vivo Behavioral Pharmacology InVitro->InVivo Active Compounds Tox Preliminary Toxicology & ADME InVivo->Tox Promising Profile Candidate Lead Candidate Selection Tox->Candidate Binding Transporter Binding (DAT, NET, SERT) Uptake Uptake Inhibition Assay Release Neurotransmitter Release Assay LMA Locomotor Activity CPP Conditioned Place Preference (Abuse) DD Drug Discrimination

Caption: Integrated workflow for preclinical evaluation of novel analogues.

Key Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay functionally measures a compound's ability to block the reuptake of neurotransmitters into cells expressing the target transporter.

  • Cell Culture: Utilize HEK-293 cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Culture cells to ~90% confluency in 96-well plates.

  • Preparation: On the day of the experiment, wash the cells once with Krebs-Henseleit buffer (KHB).

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of the test analogue (or vehicle/positive control) to the wells. Incubate for 5-10 minutes at room temperature.[12]

  • Initiate Uptake: Remove the pre-incubation buffer and add 50 µL of KHB containing the same concentrations of the test analogue plus a specific tritiated neurotransmitter (e.g., 20 nM [³H]-dopamine for DAT).[12]

  • Incubation: Allow the uptake reaction to proceed for a short, defined period (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET) at room temperature.[12]

  • Termination: Rapidly terminate the reaction by aspirating the buffer and washing the wells multiple times with ice-cold KHB.

  • Lysis & Scintillation Counting: Lyse the cells by adding 300 µL of 1% SDS. Transfer the lysate to scintillation vials with 2 mL of scintillation cocktail.[12]

  • Data Analysis: Quantify the radioactivity using a liquid scintillation counter. Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine for DAT). Calculate IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Rodent Locomotor Activity Assay

This assay assesses the stimulant or depressant effects of a compound by measuring changes in an animal's spontaneous movement.

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice, habituated to the testing room for at least 1 hour before the experiment.

  • Apparatus: Use standard locomotor activity chambers equipped with infrared photobeam arrays to automatically track horizontal and vertical movement.

  • Habituation: Place each animal into an activity chamber and allow it to habituate for 30-60 minutes until baseline activity levels stabilize.

  • Administration: Remove the animal, administer the test analogue (e.g., via intraperitoneal injection) at various doses or a vehicle control. Immediately return the animal to the same chamber.

  • Data Collection: Record locomotor activity continuously for 60-120 minutes post-injection. Data is typically binned into 5 or 10-minute intervals.

  • Data Analysis: Analyze the data for total distance traveled, number of beam breaks, and vertical rearing counts. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests to determine statistically significant effects on motor activity.[7]

Therapeutic Potential and Future Directions

The versatility of the 2-phenylmorpholine scaffold allows for the fine-tuning of pharmacological activity, opening avenues for several therapeutic applications.

  • ADHD: Selective NET and DAT inhibitors are the cornerstone of ADHD treatment.[6] Analogues with a balanced profile, minimal action at SERT, and a lower potential for abuse than traditional stimulants are highly sought after.

  • Smoking Cessation: The success of bupropion, a related compound, highlights the potential for dual NET/DAT inhibitors that may also possess nicotinic acetylcholine receptor (nAChR) antagonist activity.[9]

  • Binge Eating Disorder & Obesity: The anorectic properties of early phenylmorpholines suggest that novel analogues with improved cardiovascular safety could be effective weight-management agents.[13][14]

  • Atypical Antidepressants: Compounds with selective norepinephrine reuptake inhibition could serve as scaffolds for novel antidepressants.[15][16]

The primary challenge remains the separation of therapeutic efficacy from abuse liability and cardiovascular side effects.[5][13][17] Future research should focus on developing "atypical" DAT inhibitors that bind to the transporter in a distinct manner from cocaine, potentially reducing reinforcing effects.[4] Furthermore, exploring substitutions that confer functional selectivity—biasing the transporter's conformation without inducing reverse transport—could yield safer and more effective clinical candidates.

References

  • Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., Eaton, J. B., Huang, X., Damaj, M. I., & Lukas, R. J. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1441–1448. [Link]

  • Wikipedia. (n.d.). Phendimetrazine. Retrieved February 10, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Phendimetrazine. In PubChem. Retrieved February 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Phendimetrazine Tartrate Label. Retrieved February 10, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Phendimetrazine. In Hazardous Substances Data Bank (HSDB). Retrieved February 10, 2026, from [Link]

  • GoodRx. (n.d.). Phendimetrazine: Uses, Side Effects, Warnings & More. Retrieved February 10, 2026, from [Link]

  • Nikolaou, S., & Papapetropoulos, A. (2003). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 23(5), 583-625. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved February 10, 2026, from [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681. [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Chapter 2—How Stimulants Affect the Brain and Behavior. In Treatment for Stimulant Use Disorders. Substance Abuse and Mental Health Services Administration (US). [Link]

  • Flores-Ramirez, F. J., et al. (2024). Psychostimulants and social behaviors. Pharmacology Biochemistry and Behavior, 238, 173752. [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved February 10, 2026, from [Link]

  • Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(19), 5269-5272. [Link]

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Foundational

Initial Toxicity Screening of 2-(4-Fluorophenyl)-2-methylmorpholine: A Tiered, Mechanistic-Driven Approach

An In-Depth Technical Guide Abstract The emergence of novel chemical entities, such as 2-(4-Fluorophenyl)-2-methylmorpholine, in the drug discovery and development pipeline necessitates a robust, efficient, and scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The emergence of novel chemical entities, such as 2-(4-Fluorophenyl)-2-methylmorpholine, in the drug discovery and development pipeline necessitates a robust, efficient, and scientifically sound initial toxicity screening strategy. As a compound with limited publicly available safety data[1], a de novo assessment is critical to identify potential liabilities early, thereby conserving resources and focusing development on the most promising candidates. This guide presents a comprehensive, tiered approach for the initial toxicity screening of 2-(4-Fluorophenyl)-2-methylmorpholine, designed for researchers, toxicologists, and drug development professionals. The strategy integrates in silico predictive modeling with a cascade of targeted in vitro assays to build a foundational safety profile, covering general cytotoxicity, metabolic stability, genotoxicity, cardiotoxicity, and neurotoxicity. Each step is rationalized, providing not just protocols, but the causal logic behind the experimental choices, ensuring a self-validating and data-driven assessment framework.

Introduction: The Imperative for Early Safety Assessment

2-(4-Fluorophenyl)-2-methylmorpholine is a morpholine derivative whose biological activity and toxicological profile are largely uncharacterized in public literature.[1] Morpholine derivatives have found diverse applications in medicine, including as components of potential treatments for neuropsychiatric diseases.[2] Given this context, and the general challenges associated with novel psychoactive substances (NPS), a proactive and structured safety evaluation is paramount.[3][4] Late-stage failures due to unforeseen toxicity are a primary driver of attrition in drug development.[5] Therefore, a front-loaded screening strategy that identifies potential hazards before significant investment is not just beneficial, but essential.[6][7]

This guide proposes a workflow that begins with cost-effective computational methods and progresses to more complex, biologically relevant in vitro models. This tiered approach aligns with regulatory expectations and the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[8]

A Tiered Strategy for Initial Toxicity Screening

The proposed workflow is designed as a decision-making funnel, where data from each tier informs the next, creating an efficient and logical progression of inquiry.

G cluster_0 Screening Framework InSilico Tier 1: In Silico Assessment (Computational Prediction) InVitro Tier 2: Core In Vitro Assays (Biological Screening) InSilico->InVitro Guides experimental design & concentration ranges Risk Tier 3: Integrated Risk Assessment (Data Synthesis & Decision) InVitro->Risk Provides foundational biological data GoNoGo GoNoGo Risk->GoNoGo Go / No-Go Decision (Proceed to Advanced Studies?)

Caption: Tiered approach for initial toxicity screening.

Tier 1: In Silico Toxicological Assessment

Before committing to resource-intensive wet-lab experiments, computational toxicology models provide a rapid, preliminary hazard identification based on the molecule's chemical structure.[9] This approach, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, predicts a range of toxicological endpoints.[10][11][12]

Rationale: In silico tools are invaluable for early-stage development where the compound may only exist virtually or in small quantities.[10] They help prioritize which experimental assays are most critical and guide the selection of dose ranges for subsequent in vitro studies.

Key Predicted Endpoints:

  • Genotoxicity: Prediction of mutagenicity (Ames test outcome) and clastogenicity.

  • Cardiotoxicity: Prediction of hERG channel inhibition, a key risk factor for cardiac arrhythmias.[10]

  • Hepatotoxicity: Assessment of potential for drug-induced liver injury (DILI).

  • ADMET Profile: Absorption, Distribution, Metabolism, Excretion, and Toxicity properties, which provide context for potential exposure and metabolic pathways.

Workflow:

  • Obtain the SMILES string or 2D structure of 2-(4-Fluorophenyl)-2-methylmorpholine.[1]

  • Utilize a battery of validated in silico modeling platforms (e.g., DEREK Nexus®, TOPKAT®, Lazar).

  • Analyze the predictions, paying close attention to any structural alerts that flag potentially reactive moieties.

  • Compile the predictions into a summary report to guide Tier 2 assay design.

Tier 2: Core In Vitro Experimental Screening

This tier forms the backbone of the initial safety assessment, using established cell-based and biochemical assays to evaluate key toxicity pathways. All in vitro studies should be conducted in compliance with Good Laboratory Practice (GLP) principles where applicable to ensure data integrity.[6][13][14]

Prerequisite: Test Article Characterization

Rationale: The validity of any toxicity data is contingent on the purity and identity of the test article. Impurities from the synthesis process could confound results, leading to false positives or an inaccurate assessment of the compound's intrinsic toxicity.

Protocol:

  • Identity Verification: Confirm the structure of 2-(4-Fluorophenyl)-2-methylmorpholine using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity Assessment: Determine the purity using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >95% is typically required.

  • Solubility Determination: Assess solubility in relevant solvents (e.g., DMSO) and aqueous buffer systems to ensure accurate dosing in subsequent assays.

Metabolic Stability & Metabolite Identification

Rationale: A compound's toxicity can be significantly influenced by its metabolism. It may be rapidly cleared, limiting exposure, or converted into more toxic metabolites.[15] Understanding metabolic fate is crucial for interpreting toxicity data. This is particularly relevant for novel compounds where the parent drug may not be detectable in biological matrices, but its metabolites are.[15]

Experimental System: Human Liver Microsomes (HLM) provide a source of key drug-metabolizing enzymes (Cytochrome P450s).

Protocol: Metabolic Stability Assay

  • Incubation: Incubate 2-(4-Fluorophenyl)-2-methylmorpholine (typically at 1 µM) with HLM in the presence of the NADPH regenerating system (cofactor for CYP450 activity).

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the intrinsic clearance (Clint) and in vitro half-life (t½).

General Cytotoxicity Assessment

Rationale: Cytotoxicity assays provide a baseline measure of a compound's ability to cause cell death.[16] This is a fundamental first step in toxicology, as significant cytotoxicity at low concentrations can be a major red flag.[17][18] The MTT assay, a colorimetric method, is widely used to measure cellular metabolic activity as an indicator of cell viability.[18]

Selected Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential liver toxicity.

  • SH-SY5Y (Human Neuroblastoma): A relevant model for assessing neurotoxicity, especially for a potentially psychoactive compound.[3]

  • HEK293 (Human Embryonic Kidney): Represents a common route of drug clearance and potential toxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-(4-Fluorophenyl)-2-methylmorpholine (e.g., from 0.1 µM to 100 µM) for 24 or 48 hours. Include vehicle (e.g., DMSO) and positive (e.g., doxorubicin) controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Plot cell viability (%) against compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Parameter HepG2 Cells SH-SY5Y Cells HEK293 Cells
IC50 (24h) [Example Data: >100 µM][Example Data: 75.2 µM][Example Data: >100 µM]
IC50 (48h) [Example Data: 89.5 µM][Example Data: 55.8 µM][Example Data: 98.1 µM]
Table 1: Example Summary of Cytotoxicity Data.
Genotoxicity Assessment

Rationale: Genotoxicity testing is a critical component of safety assessment required by regulatory agencies to evaluate a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[19][20] A standard battery of in vitro tests is used to cover different mechanisms of genetic damage.

G cluster_0 Genotoxicity Workflow TestArticle 2-(4-Fluorophenyl)-2-methylmorpholine Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) TestArticle->Ames Detects gene mutations Micro In Vitro Micronucleus Assay (OECD 487) TestArticle->Micro Detects chromosomal damage Result Integrated Genotoxicity Assessment Ames->Result Micro->Result

Caption: Standard two-assay in vitro genotoxicity battery.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

  • Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound using the plate incorporation or pre-incubation method.

  • Incubation: Incubate plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Protocol 2: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Exposure: Treat cells with the test compound, with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Harvest & Staining: Harvest cells and stain them with a DNA-specific dye (e.g., DAPI).

  • Analysis: Score the frequency of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in binucleated cells using microscopy or high-content imaging. A significant, dose-dependent increase in micronucleus frequency indicates clastogenic or aneugenic potential.

Assay Condition Result Interpretation
Ames Test -S9 Mix[Negative]Non-mutagenic
+S9 Mix[Negative]Non-mutagenic with metabolic activation
Micronucleus -S9 Mix[Negative]No chromosomal damage
+S9 Mix[Negative]No chromosomal damage with metabolic activation
Table 2: Example Summary of Genotoxicity Results.
Cardiotoxicity Assessment: hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[21] Early screening for hERG liability is a regulatory expectation and crucial for cardiac safety assessment.[22][23]

Experimental System: Manual or automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG). This method directly measures the function of the ion channel.[21][24]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use HEK293 cells stably transfected with the hERG channel.

  • Assay Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Baseline Recording: Establish a stable baseline hERG current recording for each cell.

  • Compound Application: Apply increasing concentrations of 2-(4-Fluorophenyl)-2-methylmorpholine (e.g., 0.1, 1, 10, 30 µM) sequentially to the same cell.

  • Data Acquisition: Measure the hERG tail current at each concentration.

  • Positive Control: Use a known hERG inhibitor (e.g., E-4031) to confirm assay sensitivity.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

Parameter Result Preliminary Risk Classification
hERG IC50 [Example Data: > 30 µM]Low Risk
Table 3: Example Summary of hERG Liability Data.
Neurotoxicity Assessment

Rationale: Given that many morpholine derivatives target the central nervous system[2], and the potential for this compound to be a novel psychoactive substance, an early assessment of neurotoxicity is warranted.[3] Neurotoxicity can manifest as neuronal cell death, disruption of signaling pathways, or oxidative stress.[5][25][26]

Experimental System: Differentiated SH-SY5Y cells, which can acquire neuron-like characteristics, are a suitable in vitro model.

Protocol: Neurotoxicity Panel

  • Differentiation: Differentiate SH-SY5Y cells using retinoic acid to induce a more mature neuronal phenotype.

  • Compound Exposure: Treat differentiated cells with a range of concentrations of the test compound for 24-72 hours.

  • Endpoint 1: Neuronal Viability: Assess cell viability using a method more sensitive than MTT, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (LDH release).

  • Endpoint 2: Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

  • Endpoint 3: Neurite Outgrowth Imaging (Optional): Use high-content imaging to quantify changes in neurite length and branching as an indicator of neuronal health.

  • Data Analysis: Determine IC50 for viability and the concentration at which significant increases in ROS are observed.

Tier 3: Integrated Risk Assessment and Decision Making

Rationale: No single data point determines a compound's fate. The final step of this initial screen is to synthesize all the data from Tiers 1 and 2 to form a holistic preliminary risk profile.

Decision-Making Framework:

  • Correlate Data: Do the in silico predictions align with the in vitro results? For example, if a structural alert for hERG binding was flagged, was this confirmed in the patch-clamp assay?

  • Establish Safety Margins: Compare the effective concentrations in toxicity assays (e.g., cytotoxicity IC50) with any available or predicted efficacy data. A large margin between toxic and effective concentrations is desirable.

  • Identify Key Liabilities: Are there any clear "show-stopper" signals? (e.g., potent genotoxicity, strong hERG inhibition at low concentrations).

  • Define Next Steps: Based on the profile, a "Go/No-Go" decision can be made.

    • Go: The compound has a clean profile. Proceed to more advanced preclinical studies as per FDA and OECD guidelines.[13][27]

    • Go (with caution): A manageable liability was identified (e.g., weak hERG inhibition). Medicinal chemistry efforts could be initiated to mitigate this risk, or further specialized in vitro studies may be needed.

    • No-Go: A significant liability was identified (e.g., mutagenicity). The compound is deprioritized.

Conclusion

The proposed multi-tiered strategy provides a robust and efficient framework for conducting the initial toxicity screening of 2-(4-Fluorophenyl)-2-methylmorpholine. By integrating predictive computational analysis with a targeted suite of validated in vitro assays, this approach enables a data-driven assessment of key toxicological risks. It allows research teams to fail compounds early and fast, ensuring that resources are focused on candidates with the highest probability of success. This methodology not only establishes a foundational safety profile but also aligns with modern, ethical, and regulatory-aware drug development paradigms.

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Exploratory

A Technical Guide to the Solubility and Stability Profiling of 2-(4-Fluorophenyl)-2-methylmorpholine

Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This whitepaper presents a comprehensive technical framework for the systematic evaluation of 2-(4-Fluorophenyl)-2-methylmorpholine, a novel morpholine derivative. We provide detailed, field-proven protocols for determining thermodynamic solubility, establishing a pH-solubility profile, and conducting forced degradation studies to elucidate intrinsic stability. The methodologies described herein are grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and are designed to generate the robust data necessary to de-risk and accelerate drug development programs.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

In modern drug development, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of promising drug candidates falter not due to a lack of pharmacologic activity, but because of poor biopharmaceutical properties. Insufficient aqueous solubility can lead to low or erratic absorption, while chemical instability can compromise drug safety and efficacy. Therefore, a rigorous, early-stage assessment of these critical attributes is not merely a regulatory requirement but a strategic necessity.

This guide uses 2-(4-Fluorophenyl)-2-methylmorpholine as a representative NCE to illustrate the core experimental workflows for solubility and stability characterization. The insights and data generated from these studies are foundational for:

  • Formulation Strategy: Guiding the selection of excipients, dosage forms (e.g., oral, parenteral), and solubilization technologies.

  • Analytical Method Development: Enabling the creation of stability-indicating analytical methods capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2][3]

  • Regulatory Submissions: Providing the essential data package required for Investigational New Drug (IND) applications and subsequent marketing authorizations.[4][5][6]

Part 1: Aqueous Solubility Profiling

Aqueous solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption. For oral drug candidates, low solubility across the physiological pH range of the gastrointestinal tract (GIT) is a common cause of poor bioavailability.[7] We will explore the gold-standard method for determining thermodynamic (equilibrium) solubility and its pH dependency.

The Causality of Method Selection: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput screening assay useful for early discovery.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8]

For late-stage pre-formulation and development, thermodynamic solubility is the definitive value . It reflects the most stable, lowest-energy state of the system and is the data required by regulatory agencies.[9] The shake-flask method is the universally accepted protocol for this determination.[10][11]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to measure the thermodynamic solubility of 2-(4-Fluorophenyl)-2-methylmorpholine in various aqueous media.

Objective: To determine the saturation concentration of the API at equilibrium.

Methodology:

  • Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory guidelines for biopharmaceutics classification.[10] All buffers should be prepared and their pH verified at the study temperature (37 °C ± 1 °C).[10]

  • Addition of Compound: Add an excess of solid 2-(4-Fluorophenyl)-2-methylmorpholine to a series of glass vials, ensuring a visible amount of undissolved solid remains at the bottom. The excess solid is critical to ensure saturation is reached and maintained.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature, typically 37 °C to simulate physiological conditions.[10] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). Equilibrium is confirmed when consecutive measurements (e.g., at 24h and 48h) yield consistent concentration values.[8][11]

  • Sample Processing: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the dissolved API from the undissolved solid without altering the equilibrium. This is best achieved by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of 2-(4-Fluorophenyl)-2-methylmorpholine using a validated HPLC-UV or LC-MS method.

Visualization: Shake-Flask Solubility Workflow

The following diagram illustrates the logical flow of the shake-flask protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) B Add Excess API to Vials A->B C Agitate at 37°C (24-48 hours) B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Quantify by HPLC E->F G G F->G Report Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: pH-Solubility Profile

The results from the shake-flask experiments across different pH values are consolidated to create a pH-solubility profile. This profile is critical for predicting in vivo dissolution behavior.

Table 1: Example pH-Solubility Profile for 2-(4-Fluorophenyl)-2-methylmorpholine at 37 °C

pH of MediumMean Solubility (mg/mL)Standard DeviationClassification
1.25.5± 0.2Highly Soluble
4.51.8± 0.1Soluble
6.80.05± 0.01Sparingly Soluble
7.40.04± 0.01Sparingly Soluble

Interpretation: The data in Table 1 suggests that 2-(4-Fluorophenyl)-2-methylmorpholine behaves as a weak base, with significantly higher solubility in the acidic environment of the stomach (pH 1.2) compared to the neutral to slightly alkaline conditions of the small intestine (pH 6.8-7.4).[12] This finding has profound implications for formulation, suggesting that strategies to maintain solubility in the intestine may be required to ensure adequate absorption.

Part 2: Chemical Stability & Forced Degradation

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13] Forced degradation, or stress testing, is a critical component of this process. It involves intentionally subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6][14]

The Rationale of Forced Degradation

The objectives of forced degradation studies are multifaceted and foundational to a robust development program:

  • Elucidation of Degradation Pathways: To understand the intrinsic chemical liabilities of the molecule.

  • Development of Stability-Indicating Methods: To generate representative degradation products and prove that the chosen analytical method (typically HPLC) can separate them from the parent API and from each other. This demonstrates the method's specificity as required by ICH Q2(R1).[1][2][15]

  • Informing Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxidation) guides the selection of protective packaging and compatible excipients.[6]

A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without causing such extensive degradation that secondary and tertiary products complicate the analysis.[16][17]

Experimental Protocols: Forced Degradation Studies

The following protocols outline standard stress conditions applied to 2-(4-Fluorophenyl)-2-methylmorpholine, typically prepared as a solution (e.g., 1 mg/mL in a suitable solvent).

A. Acid and Base Hydrolysis

  • Objective: To assess susceptibility to pH-mediated degradation.

  • Protocol:

    • Acid: Treat the API solution with 0.1 M Hydrochloric Acid (HCl).

    • Base: Treat the API solution with 0.1 M Sodium Hydroxide (NaOH).

    • Conditions: Incubate samples at an elevated temperature (e.g., 60 °C) and analyze at multiple time points (e.g., 2, 8, 24 hours) until target degradation is achieved. Neutralize samples before HPLC analysis.

B. Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Treat the API solution with a solution of hydrogen peroxide (H₂O₂). A typical starting concentration is 3%, but this can be adjusted.[16][18][19]

    • Conditions: Store samples at room temperature, protected from light, and analyze at various time points until target degradation is observed.[19]

C. Photolytic Degradation

  • Objective: To assess stability in the presence of light.

  • Protocol:

    • Expose the API (as both solid powder and in solution) to a controlled light source that provides both UV and visible output.

    • Conditions: The exposure should comply with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[17][20][21][22][23] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

D. Thermal Degradation

  • Objective: To assess the effect of heat.

  • Protocol:

    • Expose the solid API to elevated temperatures (e.g., 80 °C) in a calibrated stability oven.

    • Conditions: Samples should be analyzed at various time points. If significant degradation is observed, the study can be repeated at lower temperatures to establish a degradation kinetic profile.

Visualization: Forced Degradation Decision Pathway

This diagram outlines the logical process for conducting and interpreting forced degradation studies.

G cluster_stress Stress Conditions A Start: API Batch B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Photolysis (ICH Q1B Light) A->E F Thermal (Heat, Solid) A->F G Analyze All Samples (HPLC-PDA/MS) B->G C->G D->G E->G F->G H Assess Degradation (5-20% Target?) G->H I Adjust Stress (Time, Temp, Conc.) H->I No J Finalize Method & Characterize Degradants H->J Yes I->B K Report Degradation Pathways J->K

Caption: Decision workflow for forced degradation studies.

Data Presentation: Summary of Stability

The collective results provide a comprehensive profile of the molecule's intrinsic stability.

Table 2: Example Forced Degradation Summary for 2-(4-Fluorophenyl)-2-methylmorpholine

Stress Condition% Assay RemainingNo. of Degradants >0.1%Observations
0.1 M HCl, 60°C, 24h98.50Highly stable to acid hydrolysis.
0.1 M NaOH, 60°C, 8h89.22Moderate degradation observed. Two major degradants formed.
3% H₂O₂, RT, 24h91.51Susceptible to oxidation. One major degradant formed.
ICH Q1B Photolysis99.10Photostable in solid and solution states.
Thermal, 80°C, 72h99.50Thermally stable as a solid.

Interpretation: The hypothetical data in Table 2 indicates that 2-(4-Fluorophenyl)-2-methylmorpholine is intrinsically stable under acidic, photolytic, and thermal stress. However, it demonstrates clear liabilities under basic and oxidative conditions. This knowledge is invaluable; it signals that the formulation should avoid alkaline pH and that antioxidants may need to be included. Furthermore, the analytical method must be validated to resolve the three significant degradation products observed.

Conclusion

The systematic solubility and stability studies outlined in this guide provide the foundational data package for any NCE, exemplified here by 2-(4-Fluorophenyl)-2-methylmorpholine. A thorough pH-solubility profile is essential for predicting and optimizing oral bioavailability, while a comprehensive forced degradation study is the bedrock for developing a robust, stability-indicating analytical method. By investing in this rigorous, front-loaded characterization, drug development professionals can make more informed decisions, design more effective formulations, and significantly increase the probability of a successful and timely regulatory submission.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ICH. (2023). Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ICH. (2003). ICH Q1A R2 Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • ICH. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2003).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients according to the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

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  • Singh, R., & Kumar, R. (2012). Forced Degradation: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 2(4), 136-140.
  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
  • ResearchGate. Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

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  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Semalty, A. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]

  • Al-Gohary, O. M. N., & Al-Amri, M. B. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 17(4), 937–944.
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  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

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  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • KVG Pharma. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 2-(4-Fluorophenyl)-2-methylmorpholine

Introduction: The Analytical Imperative for a Novel Psychoactive Substance 2-(4-Fluorophenyl)-2-methylmorpholine is a substituted morpholine derivative that has emerged as a novel psychoactive substance (NPS). As with ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Psychoactive Substance

2-(4-Fluorophenyl)-2-methylmorpholine is a substituted morpholine derivative that has emerged as a novel psychoactive substance (NPS). As with many NPS, its appearance on the illicit drug market presents significant challenges for forensic toxicology, clinical chemistry, and law enforcement agencies.[1] Accurate and reliable quantification of this compound in various matrices, including seized materials and biological specimens, is crucial for understanding its pharmacology, metabolism, and prevalence, as well as for legal and clinical decision-making.[2][3] This document provides a detailed guide to the analytical methodologies for the quantification of 2-(4-Fluorophenyl)-2-methylmorpholine, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry.

Compound Profile

ParameterValue
IUPAC Name 2-(4-fluorophenyl)-2-methylmorpholine
Molecular Formula C₁₁H₁₄FNO
Monoisotopic Mass 195.1059 g/mol [4]
Chemical Class Morpholine derivative, Novel Psychoactive Substance

Analytical Strategies: A Fork in the Road

The choice between GC-MS and LC-MS/MS for the analysis of 2-(4-Fluorophenyl)-2-methylmorpholine depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques offer the high selectivity and sensitivity necessary for trace-level quantification.[5][6]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Optional Derivatization (for GC-MS) Extraction->Derivatization LC_MSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Extraction->LC_MSMS Direct Analysis GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Volatile Analyte Quantification Quantification GC_MS->Quantification LC_MSMS->Quantification

Figure 1: General analytical workflow for the quantification of 2-(4-Fluorophenyl)-2-methylmorpholine.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] For polar molecules like morpholine derivatives, derivatization is often employed to improve chromatographic peak shape and thermal stability.[7][8]

Principle of the Method

This protocol involves the extraction of 2-(4-Fluorophenyl)-2-methylmorpholine from the sample matrix, followed by derivatization to form a less polar and more volatile analogue. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the analyte's response to that of a known concentration of an internal standard.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE provides a cleaner extract compared to liquid-liquid extraction, minimizing matrix effects and improving analytical sensitivity.

  • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water and 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Load 1 mL of the sample (e.g., urine, plasma) onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol.

  • Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Rationale: Silylation is a common derivatization technique for compounds with active hydrogens, such as the secondary amine in the morpholine ring, to increase volatility for GC analysis.[9]

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent[10]
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[10]
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Example) Quantifier and qualifier ions for the derivatized analyte would need to be determined experimentally.

4. Data Analysis and Quantification

A calibration curve should be prepared using fortified blank matrix samples. The concentration of 2-(4-Fluorophenyl)-2-methylmorpholine in the unknown sample is determined by interpolating its peak area ratio relative to the internal standard against the calibration curve.

GCMS_Protocol Sample_Collection 1. Sample Collection (e.g., Urine, Seized Powder) SPE 2. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Sample_Collection->SPE Evaporation 3. Evaporation to Dryness SPE->Evaporation Derivatization 4. Derivatization with BSTFA/TMCS (70°C for 30 min) Evaporation->Derivatization GCMS_Analysis 5. GC-MS Analysis (DB-5ms column, SIM mode) Derivatization->GCMS_Analysis Data_Quantification 6. Data Quantification (Calibration Curve) GCMS_Analysis->Data_Quantification

Figure 2: Step-by-step workflow for the GC-MS quantification of 2-(4-Fluorophenyl)-2-methylmorpholine.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds in complex matrices, often without the need for derivatization.[6][11]

Principle of the Method

This protocol involves the direct analysis of the extracted 2-(4-Fluorophenyl)-2-methylmorpholine. The analyte is separated from other matrix components using reverse-phase liquid chromatography and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12] The high selectivity of MRM allows for accurate quantification even at very low concentrations.[13]

Experimental Protocol

1. Sample Preparation (Protein Precipitation for Biological Samples)

  • Rationale: For biological matrices like plasma or serum, protein precipitation is a simple and effective method to remove proteins that can interfere with the analysis.

  • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent[13]
Mass Spectrometer Agilent 6490 Triple Quadrupole LC/MS or equivalent[13]
LC Column C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[14]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions Precursor ion would be [M+H]⁺ (m/z 196.1). Product ions would need to be determined by infusion and fragmentation experiments.

3. Data Analysis and Quantification

Similar to the GC-MS method, a calibration curve is constructed using fortified blank matrix samples. The concentration of 2-(4-Fluorophenyl)-2-methylmorpholine in the unknown sample is determined from the peak area ratio of the analyte to the internal standard.

LCMSMS_Protocol Sample_Collection 1. Sample Collection (e.g., Plasma, Serum) Protein_Precipitation 2. Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 5. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LCMSMS_Analysis 6. LC-MS/MS Analysis (C18 column, MRM mode) Reconstitution->LCMSMS_Analysis Data_Quantification 7. Data Quantification (Calibration Curve) LCMSMS_Analysis->Data_Quantification

Figure 3: Step-by-step workflow for the LC-MS/MS quantification of 2-(4-Fluorophenyl)-2-methylmorpholine.

Method Validation: Ensuring Trustworthiness

For both protocols, a full method validation should be performed in accordance with established guidelines (e.g., ICH, AOAC).[15][16] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[17]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[18]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample matrix and in processed samples under different storage conditions.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the reliable quantification of 2-(4-Fluorophenyl)-2-methylmorpholine. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis. Proper method development and validation are paramount to ensure the accuracy and defensibility of the generated data. As the landscape of novel psychoactive substances continues to evolve, the adaptation and optimization of these analytical approaches will be essential for staying at the forefront of forensic and clinical toxicology.[1]

References

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.).
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Journal of Analytical Toxicology.
  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. (2021). J Chromatogr A.
  • Krotulski, A. J., et al. (n.d.). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research and Education, Fredric Rieders Family Foundation.
  • Gas Chromatographic Analysis of Amphetamine Derivatives and Morpholine-Related Drugs. (1977). Journal of Forensic Sciences.
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  • Synthesis and NMR Analysis of N-Methyl-2-(4'-bromophenyl)morpholine: An Advanced Undergraduate Laboratory Experiment. (1997). ResearchGate.
  • identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. (2003). PubMed.
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  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed.
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Application

Application Notes and Protocols for the Strategic Use of 2-(4-Fluorophenyl)-2-methylmorpholine in CNS Drug Discovery

Introduction: A Privileged Scaffold for CNS Drug Development In the intricate landscape of Central Nervous System (CNS) drug discovery, the morpholine heterocycle stands out as a "privileged scaffold." Its inherent physi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS Drug Development

In the intricate landscape of Central Nervous System (CNS) drug discovery, the morpholine heterocycle stands out as a "privileged scaffold." Its inherent physicochemical properties—moderate basicity, high aqueous solubility, and metabolic stability—make it a favored building block for medicinal chemists aiming to optimize drug candidates for CNS penetration and efficacy.[1][2] When further functionalized with a 2-methyl and a 2-(4-fluorophenyl) group, as in 2-(4-Fluorophenyl)-2-methylmorpholine, the resulting scaffold offers a unique combination of properties that can be strategically exploited. The methyl group can provide steric hindrance to protect against metabolic degradation, while the 4-fluoro substituent on the phenyl ring is a well-established bioisostere for hydrogen that can block sites of oxidative metabolism and enhance binding affinity to target proteins.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-(4-Fluorophenyl)-2-methylmorpholine as a versatile starting material for the synthesis of novel CNS-active agents. We will delve into its synthesis, key derivatization strategies, and its application in targeting critical CNS pathways, supported by detailed experimental protocols and data interpretation guidelines.

Section 1: Synthesis of the Core Building Block: 2-(4-Fluorophenyl)-2-methylmorpholine

While various methods exist for the synthesis of substituted morpholines, a practical and scalable approach to 2-(4-Fluorophenyl)-2-methylmorpholine can be envisioned through a multi-step sequence starting from readily available commercial materials. The following protocol is a representative, chemically sound method.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-2-methylmorpholine

This synthesis is conceptualized as a multi-step process involving the formation of an intermediate that can be cyclized to the desired morpholine.

Step 1a: Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone

A solution of morpholine (16.0 g) in toluene (100 ml) is added dropwise to a stirred solution of 2-bromo-1-(4-fluorophenyl)-ethanone (20.0 g) in toluene (250 ml) at room temperature.[3] The reaction mixture is stirred overnight. Following the reaction, the mixture is extracted with 1N aqueous hydrochloric acid (3 x 250 ml). The combined aqueous layers are then basified with a 50% aqueous solution of sodium hydroxide (55 ml) and extracted with ethyl acetate (3 x 250 ml).[3] The combined organic phases are washed with water (3 x 100 ml) and dried over anhydrous magnesium sulfate.[3] The solvent is removed under reduced pressure to yield 1-(4-fluorophenyl)-2-morpholino-ethanone.[3]

Step 1b: Grignard Addition to form the Amino Alcohol Intermediate

The ketone from Step 1a is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C under an inert atmosphere. A solution of methylmagnesium bromide (a Grignard reagent) in diethyl ether is added slowly. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the tertiary amino alcohol intermediate.

Step 1c: Cyclization to the Morpholine Ring

The amino alcohol intermediate is dissolved in a suitable solvent, such as dichloromethane, and treated with a dehydrating agent like sulfuric acid or via a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate intramolecular cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by neutralizing the acid (if used) and extracting the product into an organic solvent. The crude product is then purified by column chromatography on silica gel to afford 2-(4-Fluorophenyl)-2-methylmorpholine.

Section 2: Derivatization Strategies for Library Synthesis

The secondary amine of the 2-(4-Fluorophenyl)-2-methylmorpholine core is the primary handle for diversification. Two of the most powerful reactions for elaborating this core are N-alkylation and amide coupling, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

N-Alkylation for Introducing Diverse Functionality

N-alkylation is a robust method to introduce various alkyl and arylalkyl groups, which can significantly influence a compound's lipophilicity, steric bulk, and interaction with the target protein.

  • To a solution of 2-(4-Fluorophenyl)-2-methylmorpholine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter off the solid base and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and DMF are excellent polar aprotic solvents that dissolve the reactants and facilitate the Sₙ2 reaction.

  • Base: K₂CO₃ is a mild inorganic base that is easily removed by filtration. DIPEA is a non-nucleophilic organic base that scavenges the acid produced during the reaction without competing in the alkylation.

  • Temperature: Heating can accelerate the reaction rate, especially for less reactive alkyl halides.

Amide Coupling for Peptidomimetic and Scaffold Hopping Strategies

Amide bond formation is a cornerstone of medicinal chemistry, enabling the connection of the morpholine core to carboxylic acids, which can be simple fragments or complex pharmacophores.

  • In a flask, dissolve the carboxylic acid (1.1 eq.) in DMF.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature to form the activated ester.

  • Add a solution of 2-(4-Fluorophenyl)-2-methylmorpholine (1.0 eq.) in DMF to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient and widely used uronium-based coupling reagent that minimizes side reactions and racemization, particularly with chiral carboxylic acids.

  • Base: DIPEA is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.

  • Solvent: DMF is an excellent solvent for a wide range of substrates and reagents used in amide coupling.

Section 3: Application in CNS Drug Discovery: Targeting Key Pathways

The 2-(4-Fluorophenyl)-2-methylmorpholine scaffold is a promising starting point for developing modulators of several important CNS targets. Below are two examples demonstrating its potential application.

Targeting the Dopamine Transporter (DAT) for Mood and Attentional Disorders

The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling and a key target for drugs used to treat depression, ADHD, and substance use disorders.[4] Atypical DAT inhibitors that stabilize an inward-facing conformation of the transporter are of particular interest as they may have a lower abuse potential.[5]

Workflow for Developing DAT Inhibitors:

Caption: Workflow for DAT inhibitor discovery.

Data Presentation: Representative SAR Table

The following table illustrates how SAR data for a library of N-substituted derivatives could be presented. The data is hypothetical but representative of what would be collected in a drug discovery campaign.

Compound IDR-Group (N-substituent)DAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)Selectivity (SERT/DAT)
Lead-01 -CH₂-Ph5585015.5
Lead-02 -CH₂-(4-Cl-Ph)2595038.0
Lead-03 -CH₂-(3,4-diCl-Ph)121200100.0
Lead-04 -(CH₂)₂-Ph807509.4
Lead-05 -CH₂(c-propyl)150>10000>66

Interpretation of SAR:

  • Aromatic Substitution: The data suggests that electron-withdrawing groups on the N-benzyl substituent (e.g., Cl) improve DAT affinity (compare Lead-01, Lead-02, and Lead-03).

  • Linker Length: Increasing the alkyl chain length between the morpholine nitrogen and the phenyl ring from one to two carbons decreases affinity (compare Lead-01 and Lead-04).

  • Selectivity: All compounds show good selectivity for DAT over the serotonin transporter (SERT), a desirable property to minimize certain side effects.

Experimental Protocol: In Vitro Dopamine Uptake Assay

This protocol is adapted from established methods for characterizing DAT function.[6][7][8]

  • Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Culture the cells in appropriate media and plate them in 96-well plates.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Uptake Inhibition Assay:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle control for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture of [³H]-dopamine (a radiolabeled substrate) and cold dopamine to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of dopamine uptake for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Targeting the Neurokinin-1 (NK-1) Receptor for Depression and Anxiety

The Neurokinin-1 (NK-1) receptor, the primary receptor for Substance P, is implicated in the pathophysiology of depression, anxiety, and emesis.[1] The FDA-approved drug Aprepitant, an NK-1 receptor antagonist, features a morpholine core, highlighting the utility of this scaffold in targeting this receptor.

Signaling Pathway: NK-1 Receptor Activation

Activation of the NK-1 receptor by its ligand, Substance P, initiates a G-protein coupled signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream signaling through protein kinase C (PKC) and the release of intracellular calcium.[9][10]

NK1_Pathway NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves SP Substance P SP->NK1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Gene Expression) Ca->Downstream PKC->Downstream

Caption: Simplified NK-1 receptor signaling pathway.

Experimental Protocol: In Vivo Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity in rodents.[11][12][13]

  • Animals: Use male mice or rats, housed under standard laboratory conditions.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (Day 1): Place each animal in the water cylinder for 15 minutes. This is an adaptation session.

    • Drug Administration: Administer the test compound (derived from 2-(4-Fluorophenyl)-2-methylmorpholine), a positive control (e.g., a known antidepressant like fluoxetine), or vehicle to different groups of animals, typically 24h, 5h, and 1h before the test session.

    • Test session (Day 2): Place the animals back into the water cylinder for a 5-minute session. Record the duration of immobility during this period. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle group suggests potential antidepressant-like activity.

Conclusion

2-(4-Fluorophenyl)-2-methylmorpholine is a strategically designed building block that offers significant advantages for CNS drug discovery. Its unique combination of a privileged morpholine scaffold, a metabolically blocking fluorine atom, and a stereochemically defined methyl group provides a robust starting point for generating diverse chemical libraries. The derivatization protocols outlined herein, coupled with the targeted application to key CNS pathways like the dopamine transporter and the NK-1 receptor, provide a clear roadmap for researchers to unlock the potential of this valuable chemical entity. By integrating rational design, efficient synthesis, and rigorous biological evaluation, the 2-(4-Fluorophenyl)-2-methylmorpholine core can serve as a powerful tool in the development of the next generation of CNS therapeutics.

References

  • PrepChem. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Available from: [Link]

  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • Karakas, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 2-(4-Fluorophenyl)morpholine Oxalate in the Development of Central Nervous System.
  • Zhu, M., et al.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 591-613.
  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.
  • Singh, R., & Kumar, V. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Al-Ghorbani, M., et al. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • Jain, A., & Sahu, S. K. (2024).
  • BioIVT.
  • Cao, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 573, 103-126.
  • Hale, J. J., et al. (1998). A convergent process for the preparation of a morpholine compound.
  • Rodríguez, F. D., & Coveñas, R. (2025). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.
  • Aggarwal, S., & Mortensen, O. V. (2017).
  • Reddy, K. L., et al. (2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • Yarlagadda, N., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 40-47.
  • Wang, T., et al. (2024). The role of PI3K signaling pathway in Alzheimer's disease. Frontiers in Pharmacology, 15, 1369123.
  • Wesołowska, A., et al. (2024). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.
  • Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. PMC.
  • Berrade, L., et al. (2011). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Bioorganic & medicinal chemistry letters, 21(16), 4844-4848.
  • Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Lambert, T. H., et al. (2025). Preparation of ring expansion precursor 23. NMO=N‐methylmorpholine...
  • D'Aquila, P. S. (2007). Models for depression in drug screening and preclinical studies: Future directions.
  • Rodríguez, F. D., & Coveñas, R. (2025). The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • Cao, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
  • Garcia-Recio, S., et al. (2017). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI.
  • Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27-30.
  • Zhang, Y., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. PMC.
  • Li, J., et al. (2022). PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids. Aging-US, 14(12), 5143-5161.
  • Hulcova, D., et al. (2021).

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor enantioselectivity in the asymmetric synthesis of morpholine derivatives

Topic: Troubleshooting Poor Enantioselectivity in Morpholine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4 Introduction: The Chirality Challenge in Morph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Enantioselectivity in Morpholine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4

Introduction: The Chirality Challenge in Morpholines

Chiral morpholines are privileged pharmacophores found in antidepressants (e.g., Reboxetine), NK1 antagonists (e.g., Aprepitant), and various kinase inhibitors. However, constructing the morpholine ring with high enantiomeric excess (ee) is notoriously difficult due to the flexibility of the heteroatomic core and the susceptibility of intermediates to racemization.

This guide addresses the three most common synthetic routes and their specific failure modes regarding enantioselectivity:

  • Metal-Catalyzed Hydrogenation of 2H-1,4-oxazines.

  • Cyclization of Chiral Amino Alcohols (The Aziridinium Trap).

  • Organocatalytic Cascades (Aldehyde

    
    -functionalization).
    

Diagnostic Workflow

Before optimizing reaction conditions, identify the source of enantiomeric erosion using this logic flow.

DiagnosticFlow cluster_legend Legend Start START: Low ee% Observed CheckSM Check Starting Material Optical Purity Start->CheckSM RacemicSM SM is Racemic/Low ee CheckSM->RacemicSM Low ee PureSM SM is Enantiopure (>99% ee) CheckSM->PureSM High ee TimeStudy Run Time-Course Study (ee vs Time) PureSM->TimeStudy EeDrop ee Drops Over Time TimeStudy->EeDrop EeConstant ee Constant but Low TimeStudy->EeConstant ProductRac Product Instability (Post-reaction Racemization) EeDrop->ProductRac CatFail Catalyst/Ligand Mismatch or Background Reaction EeConstant->CatFail Action Action Issue Critical Issue

Caption: Diagnostic logic tree to isolate the source of enantioselectivity loss.

Module A: Troubleshooting Metal-Catalyzed Hydrogenation

Context: Asymmetric hydrogenation of 2-substituted 2H-1,4-oxazines or dehydromorpholines using Rh or Ir catalysts.

The Problem: Ligand "Bite Angle" Mismatch

Standard ligands like BINAP often fail (ee < 50%) in morpholine synthesis because the flexible oxazine ring requires a specific coordination geometry to differentiate the prochiral faces effectively.

Technical Solution

Switch to Large Bite-Angle Ligands. Research indicates that for 2-substituted dehydromorpholines, Rhodium complexes with bisphosphine ligands possessing a large bite angle (e.g., SKP-Phos or SDLP) significantly outperform standard ligands.

Comparative Data: Ligand Performance

Substrate: 2-phenyl-2H-1,4-oxazine | Catalyst: [Rh(COD)₂]BF₄ (1 mol%)

Ligand ClassSpecific LigandBite Angle (°)Yield (%)ee (%)
Standard (R)-BINAP~929512
Standard (R)-SegPhos~949824
Wide Angle (R)-Ph-SKP~105>9996
Wide Angle (R)-SDLP~108>9999
Protocol: Optimized Hydrogenation
  • Catalyst Prep: In a glovebox, mix [Rh(COD)₂]BF₄ (1.0 equiv) and (R)-SDLP (1.1 equiv) in degassed DCM. Stir for 30 min to form the active cationic complex.

  • Substrate Addition: Add the dehydromorpholine substrate (100 equiv relative to Rh).

  • Pressure: Transfer to an autoclave. Pressurize to 30 atm

    
    .
    
    • Note: Lower pressures (<10 atm) often result in slower rates and lower ee due to competitive coordination of the product.

  • Workup: Vent carefully. Concentrate. No column chromatography is usually needed if conversion is quantitative.

Module B: The Aziridinium Trap (Cyclization Routes)

Context: Intramolecular cyclization of chiral amino alcohols (e.g., N-benzyl-amino-ethanol derivatives) to form the morpholine ring.

The Problem: The "Hidden" Racemization

You start with 99% ee amino alcohol, but the cyclized morpholine product has only 60% ee. Cause: The activation of the alcohol (e.g., Mesylation) facilitates an intramolecular attack by the nitrogen before the external base closes the ring. This forms a meso-aziridinium intermediate, which can open at either carbon, scrambling the stereocenter.

Aziridinium Start Chiral Amino Alcohol (S)-Enantiomer Act Activated Intermediate (OMs/OTs) Start->Act MsCl/Et3N Aziridine Meso-Aziridinium Ion (Symmetric Intermediate) Act->Aziridine Intramolecular N-attack Racemic Racemic Morpholine Act->Racemic Direct Cyclization (Desired Path) PathA Attack at C2 (Retention/Scrambling) Aziridine->PathA PathB Attack at C3 (Inversion) Aziridine->PathB PathA->Racemic PathB->Racemic

Caption: Mechanism of racemization via the symmetric aziridinium ion intermediate.

Troubleshooting Steps
  • Change the Leaving Group: Switch from Mesylate (highly reactive, promotes aziridinium) to Tosylate or Nosylate . The bulkier group slows down the intramolecular N-attack.

  • pH Control: Ensure the reaction mixture is sufficiently basic to promote the O-attack (cyclization) rather than the N-attack.

  • Use "On-Water" Conditions: Recent literature suggests that performing the cyclization in water/toluene emulsions with hydroxide bases suppresses the aziridinium pathway due to solvation effects stabilizing the transition state for direct displacement.

Module C: Organocatalytic Cascades

Context: Jørgensen-Hayashi type reactions involving


-chlorination of aldehydes followed by reductive amination.
The Problem: -Chloroaldehyde Epimerization

The


-chloroaldehyde intermediate is configurationally unstable. If left standing, it racemizes rapidly via enolization.
Protocol: The "Telescoped" Fix

Do not isolate the intermediate.

  • Step 1: React aldehyde with chlorinating agent (NCS) and chiral amine catalyst at 0°C.

  • Step 2 (Critical): Immediately upon consumption of starting material (monitor by TLC), add the amine nucleophile and a reducing agent (NaBH(OAc)₃) in the same pot.

  • Temperature: Keep Step 1 at 0°C or -10°C. Room temperature promotes racemization.

Frequently Asked Questions (FAQ)

Q: I am synthesizing a 2-substituted morpholine via ring-opening of an epoxide. My yield is good, but regioselectivity is poor (mixture of 2- and 3-substituted). A: This is a common issue in basic ring-opening. Switch to a Lewis Acid catalyzed opening (e.g.,


 or 

). If enantioselectivity is the goal, consider using a Cobalt-Salen kinetic resolution strategy on the epoxide prior to ring opening to ensure only one enantiomer reacts.

Q: Can I use chiral HPLC to separate morpholine enantiomers if synthesis fails? A: Yes, but morpholines are secondary/tertiary amines and often tail badly on silica-based chiral columns.

  • Tip: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to your mobile phase depending on the column type (check manufacturer limits).

  • Recommended Columns: Chiralpak IG or IC (immobilized phases) are robust for amine-rich heterocycles.

Q: Why does my ee drop during the workup of the amino-alcohol cyclization? A: If you are using strong bases (NaH) and heating, you might be causing elimination-addition reactions. Neutralize the reaction mixture at low temperature before extraction.

References

  • Metal-Catalyzed Hydrogenation of Dehydromorpholines

    • Zhang, J., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[1][2] Chemical Science, 2015, 6 , 1234-1240.

  • Aziridinium Ion Mechanisms & Gold Catalysis

    • Zhang, J., et al. "Breaking aziridines to construct morpholines with a gold(I)-catalyzed tandem ring-opening and cycloisomerization reaction." Organic & Biomolecular Chemistry, 2018.[3]

  • Organocatalytic Routes (General Methodology)

    • MacMillan, D. W. C., et al. "The advent and development of organocatalysis." Nature, 2008, 455, 304–308.
  • One-Pot Hydroamination/Hydrogenation

    • Schafer, L. L., et al. "Tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation."[4] Journal of Organic Chemistry, 2016, 81 , 8696-8709.[4]

Sources

Optimization

Technical Support Center: Enhancing Enantiomer Resolution in Chiral Chromatography

Welcome to the Technical Support Center dedicated to the intricate science of chiral chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate science of chiral chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers. Here, we move beyond simple procedural lists to delve into the fundamental principles that govern chiral resolution, providing you with the expertise to not only troubleshoot common issues but also to proactively optimize your methods for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during chiral separations.

Q1: I'm seeing poor or no resolution of my enantiomers. What are the first steps I should take?

When faced with co-eluting or poorly resolved enantiomers, a systematic approach is essential.[1][2] The initial focus should be on the three primary factors influencing selectivity in chiral separations: the chiral stationary phase (CSP), the mobile phase composition, and the column temperature.[3]

Start by verifying your method parameters, including the mobile phase composition, flow rate, and temperature, to ensure they align with the intended method.[2] Also, assess the age and storage conditions of your chiral stationary phase (CSP).[2] If these parameters are correct, the next logical step is to optimize the mobile phase.[2]

Q2: How critical is the choice of the Chiral Stationary Phase (CSP)?

The selection of the appropriate CSP is the most critical factor in achieving chiral separation.[4] Unlike achiral separations that primarily rely on hydrophobicity, chiral separations depend on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[4] There is no universal CSP, and selection is often based on the functional groups of the analyte and prior knowledge from application notes or guides.[5][6][7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability across various separation modes.[3][8]

Q3: My peaks are tailing or fronting. How can I improve the peak shape?

Poor peak shape is often a result of undesirable secondary interactions between the analyte and the stationary phase.[1] For basic compounds, tailing can occur due to interactions with residual silanols on silica-based CSPs.[1] The addition of a basic modifier, like diethylamine (DEA), to the mobile phase can mitigate these interactions.[1][8] Conversely, for acidic compounds, adding an acidic modifier such as trifluoroacetic acid (TFA) or formic acid can improve peak shape by suppressing ionization.[1][8][9] For ionizable compounds, ensure the mobile phase pH is at least two units away from the analyte's pKa to prevent peak tailing.[1]

Q4: Can temperature significantly impact my chiral separation?

Yes, temperature is a powerful but often unpredictable tool for optimizing chiral separations. It influences the complex thermodynamic relationships between the analyte, mobile phase, and CSP. Both increasing and decreasing the temperature can enhance resolution, so it is a valuable parameter to screen during method development.[1] In some cases, a change in temperature can even lead to a reversal of the enantiomer elution order.[3] It's crucial to maintain a stable temperature (within ±1°C) to ensure reproducibility.[7]

Q5: What is the optimal flow rate for chiral separations?

Chiral separations often benefit from lower flow rates compared to achiral chromatography.[1][7] While a flow rate of 1.0 mL/min is common for initial method development on a 4.6 mm I.D. column, decreasing it may improve resolution if the enantiomers are not fully separated. Van Deemter studies have shown that the highest efficiency for some CSPs is achieved at flow rates between 0.15 and 0.2 mL/min.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex issues.

Guide 1: Systematic Approach to Improving Poor Resolution

When initial attempts yield poor or no separation, a structured troubleshooting workflow is necessary. This process involves a sequential optimization of the key parameters.

Step 1: Re-evaluate Your Chiral Stationary Phase (CSP) Selection

  • Rationale: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP. If the chosen CSP cannot form distinct diastereomeric complexes with your analytes, no amount of mobile phase or temperature optimization will achieve separation.

  • Action: If you have no prior information on separating your compound, it is highly recommended to screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based).[3][10] Many manufacturers offer chiral screening services or kits to facilitate this process.[6][7]

Step 2: Optimize the Mobile Phase Composition

  • Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity.[3]

  • Action:

    • Adjust Organic Modifier: Systematically vary the type and concentration of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase). Even small changes can have a significant impact.

    • Incorporate Additives: For acidic or basic compounds, the addition of small amounts (typically 0.1%) of acidic (e.g., TFA, formic acid) or basic (e.g., DEA, triethylamine) additives can dramatically improve peak shape and resolution by minimizing unwanted secondary interactions.[1][8][9] The concentration of these additives can also be fine-tuned to alter selectivity and even reverse the elution order.[3]

Step 3: Investigate the Effect of Temperature

  • Rationale: Temperature affects the thermodynamics of the chiral recognition process. The effect is complex and can be non-linear, meaning that both increases and decreases in temperature should be explored.

  • Action: Screen a range of temperatures (e.g., 10°C to 40°C) in increments of 5-10°C.[1] Note that lower temperatures generally improve chiral separation, but this is not always the case.[11] Be aware that at higher temperatures, some compounds may undergo on-column racemization, leading to a plateau between the peaks.[9][12]

Step 4: Modify the Flow Rate

  • Rationale: Lower flow rates increase the time the analyte spends interacting with the CSP, which can enhance resolution, particularly for difficult separations.[1]

  • Action: If you have partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or lower). This can be a simple yet effective way to improve resolution without altering the mobile phase chemistry.

Experimental Protocol: Mobile Phase Additive Screening for a Basic Analyte

  • Initial Conditions:

    • Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)

    • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Analyte: A basic compound exhibiting poor peak shape (tailing).

  • Procedure: a. Prepare three mobile phase variations: i. Mobile Phase A (Control): Hexane/Isopropanol (90:10) ii. Mobile Phase B: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA) iii. Mobile Phase C: Hexane/Isopropanol (90:10) with 0.1% Triethylamine (TEA) b. Equilibrate the column with Mobile Phase A for at least 20 column volumes. c. Inject the analyte and record the chromatogram. d. Flush the column with isopropanol and then equilibrate with Mobile Phase B for at least 20 column volumes. e. Inject the analyte and record the chromatogram. f. Repeat step (d) and (e) for Mobile Phase C. g. Compare the resolution and peak symmetry from the three chromatograms to determine the optimal additive.

Guide 2: Addressing Peak Shape Issues and Column Contamination

Poor peak shape not only affects the aesthetic quality of the chromatogram but can also compromise resolution and the accuracy of quantification.

Problem: Peak Tailing

  • Cause & Rationale: Peak tailing is often caused by strong, unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanols on silica-based CSPs.[1] For ionizable compounds, operating at a pH close to the analyte's pKa can also lead to tailing.[1]

  • Solutions:

    • Mobile Phase Additives: As detailed in the previous guide, use basic additives for basic compounds and acidic additives for acidic compounds to mask active sites and suppress ionization.[1][9]

    • pH Adjustment: For ionizable analytes, adjust the mobile phase pH to be at least 2 units away from the pKa.[1]

    • Column Flushing: Column contamination from strongly retained impurities can create active sites. Flush the column with a strong solvent to remove these contaminants.[1] Always follow the manufacturer's guidelines for recommended flushing solvents.

Problem: Peak Fronting

  • Cause & Rationale: Peak fronting is less common than tailing and is often an indication of column overload. When the concentration of the sample injected is too high, it saturates the stationary phase at the column inlet, leading to a distorted peak shape.

  • Solutions:

    • Reduce Sample Concentration: Prepare a more dilute sample and re-inject.

    • Decrease Injection Volume: Reduce the volume of the sample injected onto the column.

Problem: Ghost Peaks

  • Cause & Rationale: Ghost peaks are extraneous peaks that appear in the chromatogram, often from a previous injection or from contaminants in the mobile phase.

  • Solutions:

    • Thorough Column Equilibration: Chiral stationary phases can require longer equilibration times than achiral phases, especially when changing the mobile phase.[1] Ensure the column is fully equilibrated by passing at least 10-20 column volumes of the new mobile phase through it.[1]

    • Use High-Purity Solvents: Ensure that all mobile phase components are of high purity to avoid introducing contaminants.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on the Resolution of a Racemic Acidic Compound

Mobile Phase Composition (Hexane/Ethanol)Additive (0.1%)Resolution (Rs)Peak Symmetry (As) - Peak 1Peak Symmetry (As) - Peak 2
50/50None1.22.12.3
50/50Acetic Acid1.81.21.3
50/50Trifluoroacetic Acid (TFA)1.91.11.2
Data based on an example separation of Ketorolac.[9]

Table 2: Influence of Temperature on Chiral Separation

CompoundTemperature (°C)Elution OrderResolution (Rs)
Fmoc-N-Isoleucine5D-form then L-formBaseline Resolved
Fmoc-N-Isoleucine~25Co-elution0
Fmoc-N-Isoleucine50L-form then D-formBaseline Resolved
Illustrative data showing temperature-induced elution order reversal.[3]

Visualizations

Troubleshooting_Workflow start Poor or No Resolution csp 1. Evaluate CSP Selection - Is it appropriate for the analyte? - Screen different CSPs if necessary. start->csp mobile_phase 2. Optimize Mobile Phase - Adjust organic modifier (% and type) - Add acidic/basic modifiers. csp->mobile_phase If CSP is appropriate temperature 3. Vary Temperature - Screen a range (e.g., 10-40°C). mobile_phase->temperature flow_rate 4. Adjust Flow Rate - Try lower flow rates (e.g., 0.5 mL/min). temperature->flow_rate end Improved Resolution flow_rate->end

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase (CSP) cluster_Analytes Enantiomers csp_site Chiral Selector enantiomer_R R-Enantiomer enantiomer_R->csp_site Stronger Interaction (e.g., H-bonding, π-π stacking) = Longer Retention enantiomer_S S-Enantiomer enantiomer_S->csp_site Weaker Interaction = Shorter Retention

Caption: The principle of chiral recognition leading to separation.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • An Investigation of Peak Shape Models in Chiral Separations. MavMatrix - UTA. [Link]

  • Use of peak sharpening effects to improve the separation of chiral compounds with molecularly imprinted porous polymer layer open-tubular capillaries. PubMed. [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]

  • Technical News - Selection Method of Chiral Stationary Phases. Sumitomo Chemical. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • Getting Started with Chiral Method Development Part Three. Regis Technologies. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. [Link]

  • 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • The Secrets to Mastering Chiral Chromatography. RotaChrom. [Link]

  • Chiral Columns. Element Lab Solutions. [Link]

  • Tuneable Peak Deformations in Chiral Liquid Chromatography. Analytical Chemistry. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Taylor & Francis. [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Chiral Technologies. [Link]

  • How can I improve my chiral column resolution? ResearchGate. [Link]

  • HPLC issues with racemic sample- where is the 2. enantiomer? Reddit. [Link]

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Troubleshooting

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of 2-(4-Fluorophenyl)-2-methylmorpholine

Welcome to the technical support center for the bioanalysis of 2-(4-Fluorophenyl)-2-methylmorpholine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 2-(4-Fluorophenyl)-2-methylmorpholine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to offer a practical and robust resource for your bioanalytical method development and validation.

Understanding the Analyte: 2-(4-Fluorophenyl)-2-methylmorpholine

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 2-(4-Fluorophenyl)-2-methylmorpholine, as these characteristics will dictate its behavior in biological matrices and inform the strategies for mitigating matrix effects.

Based on its structure, we can predict the following properties:

  • Basicity: The morpholine ring contains a tertiary amine, making the compound basic. A structurally similar compound, 4-methylmorpholine, has an experimental pKa of 7.4[1]. This suggests that 2-(4-Fluorophenyl)-2-methylmorpholine will be protonated at physiological pH, influencing its solubility and interaction with extraction sorbents.

  • Polarity: The presence of the morpholine ring and the fluorine atom suggests that the compound is relatively polar. PubChem provides a predicted XlogP value of 1.2 for 2-(4-fluorophenyl)-2-methylmorpholine, indicating a degree of lipophilicity but overall leaning towards being more water-soluble[2]. This polarity will affect the choice of appropriate solvents for liquid-liquid extraction and the selection of stationary phases for solid-phase extraction and chromatography.

  • Metabolism: While specific metabolic pathways for this compound are not extensively documented, related fluorinated and morpholine-containing compounds undergo metabolic transformations such as N-dealkylation, hydroxylation of the aromatic ring, and opening of the morpholine ring. It is crucial to be aware of potential metabolites as they can interfere with the analysis of the parent compound.

These properties make 2-(4-Fluorophenyl)-2-methylmorpholine susceptible to matrix effects, particularly from endogenous phospholipids and salts in biological samples like plasma and urine.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the bioanalysis of 2-(4-Fluorophenyl)-2-methylmorpholine.

Q1: I am observing a significantly lower signal for my analyte in plasma samples compared to the neat standard solution. What could be the cause?

This is a classic sign of ion suppression , a major component of matrix effects. Co-eluting endogenous components from the plasma, such as phospholipids or salts, can interfere with the ionization of your analyte in the mass spectrometer's source, leading to a reduced signal.

Q2: My results show high variability between different plasma lots. How can I address this?

High inter-lot variability is often due to differences in the composition of the biological matrix from different individuals or sources. To mitigate this, regulatory guidelines from the FDA and EMA recommend evaluating matrix effects across at least six different lots of the matrix during method validation.[3] A robust sample preparation method and the use of a suitable internal standard are key to minimizing this variability.

Q3: I am seeing poor peak shape (e.g., tailing or fronting) for my analyte. Is this related to matrix effects?

While poor peak shape can have multiple causes (e.g., column degradation, inappropriate mobile phase), it can be exacerbated by matrix components. High concentrations of residual matrix components can overload the analytical column or interact with the analyte, leading to distorted peak shapes. Improving sample cleanup is often the first step in addressing this issue.

Q4: Can I just dilute my sample to reduce matrix effects?

"Dilute-and-shoot" can be a quick and simple approach for sample preparation. However, for many applications, the concentration of 2-(4-Fluorophenyl)-2-methylmorpholine in biological samples may be too low to permit significant dilution without falling below the lower limit of quantitation (LLOQ) of the assay. While dilution reduces the concentration of matrix components, it also reduces the analyte concentration, potentially compromising assay sensitivity.

Q5: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended?

A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). A SIL-IS is considered the "gold standard" for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample preparation and chromatography and, most importantly, will experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively compensated for.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying, evaluating, and mitigating matrix effects in your bioanalytical method for 2-(4-Fluorophenyl)-2-methylmorpholine.

Step 1: Systematic Evaluation of Matrix Effects

A thorough evaluation of matrix effects is a critical component of bioanalytical method validation as mandated by regulatory agencies like the FDA and EMA.[3] The two primary experiments for this are the Post-Column Infusion experiment and the Matrix Factor Assessment .

This experiment helps to qualitatively identify the regions in the chromatogram where ion suppression or enhancement occurs.

Objective: To visualize the effect of the co-eluting matrix components on the analyte's signal.

Procedure:

  • Prepare a standard solution of 2-(4-Fluorophenyl)-2-methylmorpholine at a concentration that gives a stable and moderate signal.

  • Set up your LC-MS/MS system as follows:

    • Infuse the standard solution directly into the mass spectrometer's source at a constant flow rate post-column using a syringe pump and a T-junction.

    • Inject a blank, extracted biological matrix sample onto the LC column.

  • Monitor the signal of the infused analyte over the course of the chromatographic run.

  • Interpretation: A stable baseline signal will be observed initially. Any deviation (dip or rise) from this baseline as components from the blank matrix elute from the column indicates a region of ion suppression or enhancement, respectively.

  • Diagram of Post-Column Infusion Setup:

    G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Blank Matrix Extract) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Junction T-Junction Column->T_Junction LC Eluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Junction Analyte Infusion MS Mass Spectrometer T_Junction->MS

    Caption: Workflow for a post-column infusion experiment.

This quantitative experiment determines the extent of ion suppression or enhancement.

Objective: To calculate the Matrix Factor for the analyte and the internal standard.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and Internal Standard (IS) spiked in the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before extraction at the same low and high concentrations.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE):

      • RE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100

    • Process Efficiency (PE):

      • PE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set A)] * 100

      • PE (%) = (MF * RE) / 100

According to the EMA guideline, the coefficient of variation (CV) of the IS-normalized MF calculated from at least six lots of matrix should not be greater than 15%.

Step 2: Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove the interfering endogenous components through rigorous sample preparation. Given that 2-(4-Fluorophenyl)-2-methylmorpholine is a polar, basic compound, the choice of sample preparation technique is critical.

Technique Pros Cons Suitability for 2-(4-Fluorophenyl)-2-methylmorpholine
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective; results in a "dirty" extract with high levels of phospholipids and salts.Not recommended as a standalone method. High risk of significant ion suppression. May be used as a preliminary step before SPE.
Liquid-Liquid Extraction (LLE) Can provide a very clean extract.Can be labor-intensive, difficult to automate, and may have poor recovery for polar compounds.Potentially suitable, but requires careful optimization. As a basic compound, extraction into an organic solvent at a high pH would be necessary. However, its polarity might lead to low recovery.
Solid-Phase Extraction (SPE) Highly selective, provides a clean extract, and can be automated.Can be more expensive and requires method development to optimize the sorbent and elution conditions.Highly recommended. A mixed-mode cation exchange SPE sorbent would be ideal, allowing for retention of the protonated analyte while washing away neutral and acidic interferences.
  • Diagram for Sample Preparation Selection:

    G Start Start: High Matrix Effects Observed Check_Sensitivity Is high sensitivity required? Start->Check_Sensitivity PPT Protein Precipitation (PPT) Check_Sensitivity->PPT No LLE Liquid-Liquid Extraction (LLE) Check_Sensitivity->LLE Yes Optimize_Chromatography Optimize Chromatography PPT->Optimize_Chromatography Matrix effects still present SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) LLE->SPE Poor Recovery LLE->Optimize_Chromatography Good Recovery SPE->Optimize_Chromatography Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chromatography->Use_SIL_IS Final_Method Final Validated Method Use_SIL_IS->Final_Method

    Caption: Decision tree for selecting a sample preparation method.

Step 3: Chromatographic Separation

Effective chromatographic separation is your next line of defense against matrix effects. The goal is to separate the analyte of interest from the regions of ion suppression identified in the post-column infusion experiment.

  • Column Chemistry: For a polar, basic compound like 2-(4-Fluorophenyl)-2-methylmorpholine, a C18 column with a polar end-capping or an embedded polar group can provide better retention and peak shape under highly aqueous mobile phase conditions. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable option for polar compounds.

  • Mobile Phase Optimization:

    • pH: Since the analyte is basic, a mobile phase with a low pH (e.g., using formic acid or acetic acid) will ensure the compound is protonated, which can improve peak shape on silica-based columns.

    • Gradient Elution: A well-optimized gradient can help to separate the analyte from early-eluting phospholipids and other matrix components.

Step 4: The Role of the Internal Standard

As mentioned in the FAQs, a stable isotope-labeled internal standard (SIL-IS) is the most effective tool for compensating for matrix effects. If a SIL-IS is not available, a structural analog can be used, but it is crucial to demonstrate during method validation that it adequately tracks the matrix effects experienced by the analyte.

Conclusion

Addressing matrix effects in the bioanalysis of 2-(4-Fluorophenyl)-2-methylmorpholine requires a systematic and scientifically-driven approach. By understanding the physicochemical properties of the analyte, thoroughly evaluating matrix effects, and optimizing both sample preparation and chromatographic conditions, researchers can develop robust and reliable LC-MS/MS methods that meet regulatory standards. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the accuracy and precision of the final data. This guide provides the foundational knowledge and practical steps to successfully navigate the challenges of matrix effects and achieve high-quality bioanalytical results.

References

  • PubChem. 4-Methylmorpholine. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. 2-(4-fluorophenyl)-2-methylmorpholine. National Center for Biotechnology Information. [Link]

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Reference Data & Comparative Studies

Validation

An In Vivo Comparative Guide to the Therapeutic Potential of 2-(4-Fluorophenyl)-2-methylmorpholine

A Senior Application Scientist's Guide for Preclinical Researchers This guide provides a comprehensive framework for the in vivo validation of 2-(4-Fluorophenyl)-2-methylmorpholine, a novel morpholine derivative. Given t...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Preclinical Researchers

This guide provides a comprehensive framework for the in vivo validation of 2-(4-Fluorophenyl)-2-methylmorpholine, a novel morpholine derivative. Given the limited publicly available data on this specific compound[1], this document establishes a logical, scientifically rigorous pathway for its evaluation. The experimental designs detailed herein are benchmarked against well-characterized CNS stimulants, providing a comparative context essential for drug development professionals.

The core structure of 2-(4-Fluorophenyl)-2-methylmorpholine suggests its classification as a phenmetrazine analog. Phenmetrazine and its derivatives act primarily as norepinephrine and dopamine releasing agents[2][3]. Therefore, the validation strategy outlined below is tailored to characterize a compound with potential psychostimulant, anorectic, and/or antidepressant properties, while also rigorously assessing its abuse liability in line with regulatory expectations[4][5].

Section 1: Foundational Characterization - Locomotor Activity

The initial step in characterizing any novel CNS-active compound is to assess its effect on spontaneous locomotor activity. This provides a fundamental dose-response relationship and indicates whether the compound possesses stimulant or sedative properties.

Causality Behind Experimental Choice: Locomotor activity is a sensitive and high-throughput primary screen. A dose-dependent increase in activity is a hallmark of psychostimulants like d-amphetamine and methamphetamine[6][7][8][9]. Conversely, a decrease may suggest sedative effects. This initial assay dictates the direction of subsequent, more complex behavioral and neurochemical studies[10][11].

Experimental Protocol: Open Field Locomotor Activity Assay [10][12][13]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used due to their consistent behavioral responses to psychostimulants[8].

  • Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beam grids for automated tracking[10][12].

  • Habituation: Mice are habituated to the testing room for at least 60 minutes prior to the experiment. They are also handled and given vehicle injections (saline, i.p.) for 2-3 days leading up to the test day to minimize stress-induced artifacts[10].

  • Dosing & Administration:

    • Vehicle Control: Saline (0.9% NaCl), intraperitoneal (i.p.) injection.

    • Test Compound: 2-(4-Fluorophenyl)-2-methylmorpholine, dissolved in saline. Doses might range from 1, 3, 10, to 30 mg/kg, i.p.

    • Positive Control: d-amphetamine sulfate (e.g., 1, 2, and 4 mg/kg, i.p.) to provide a benchmark for stimulant activity[14].

  • Procedure: Immediately following injection, each mouse is placed into the center of the activity chamber. Locomotor activity (total distance traveled, vertical rearing counts) is recorded for 60-120 minutes[10].

  • Data Analysis: Data is typically binned into 5-minute intervals. Statistical analysis is performed using a two-way ANOVA (Treatment x Time) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare drug-treated groups to the vehicle control[12][14].

Table 1: Hypothetical Comparative Locomotor Activity Data

Treatment Group (mg/kg, i.p.)Total Distance Traveled (meters, 60 min)Vertical Rearing Counts
Vehicle (Saline)150 ± 2080 ± 15
Test Compound (1.0) 250 ± 30150 ± 25
Test Compound (3.0) 550 ± 50300 ± 40
Test Compound (10.0) 800 ± 70450 ± 50
d-amphetamine (2.0)750 ± 65420 ± 45

Data are presented as mean ± SEM. This table illustrates a potential dose-dependent stimulant effect of the test compound, comparable to d-amphetamine.

Visualization 1: In Vivo Validation Workflow

This diagram outlines the logical progression of experiments, from initial screening to more detailed mechanistic and safety assessments.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Therapeutic Potential cluster_3 Phase 4: Safety & Abuse Liability A Locomotor Activity (Dose-Response) B In Vivo Microdialysis (DA, NE, 5-HT levels) A->B Characterize Neurochemical Profile E Conditioned Place Preference A->E Evaluate Rewarding Properties C Forced Swim Test (Antidepressant Model) B->C Assess Serotonergic/Dopaminergic Modulation Effects D Progressive Ratio (Motivation Model) B->D Assess Dopaminergic Modulation Effects F Intravenous Self-Administration E->F Confirm Reinforcing Properties (Regulatory Standard)

Caption: Logical workflow for in vivo validation of a novel CNS stimulant.

Section 2: Unveiling the Mechanism - In Vivo Neurochemistry

To understand how the compound exerts its effects, in vivo microdialysis is the gold standard. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals[15][16][17].

Causality Behind Experimental Choice: Based on its structural similarity to phenmetrazine, the compound is hypothesized to be a monoamine releaser[2][18]. Microdialysis in the nucleus accumbens, a key region in the brain's reward circuitry, can confirm and quantify the effects on dopamine (DA), norepinephrine (NE), and serotonin (5-HT) release[15][18][19]. Comparing the neurochemical signature to that of d-amphetamine (a potent DA/NE releaser) provides critical mechanistic insight.

Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens [15][20]

  • Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens. Animals are allowed to recover for 5-7 days.

  • Microdialysis Procedure: On the test day, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min)[19].

  • Baseline Collection: After a stabilization period, baseline dialysate samples are collected every 20 minutes for at least 60-90 minutes.

  • Drug Administration: The test compound or d-amphetamine is administered (i.p.), and sample collection continues for at least 3 hours post-injection.

  • Neurochemical Analysis: Samples are analyzed via HPLC with electrochemical detection (HPLC-ED) to quantify the concentrations of DA, 5-HT, and their metabolites[15][19].

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration. Data are analyzed using a two-way repeated measures ANOVA.

Table 2: Hypothetical Comparative Neurochemical Data (% Baseline)

Time Post-Injection (min)Test Compound (3.0 mg/kg) - Dopamined-amphetamine (2.0 mg/kg) - DopamineTest Compound (3.0 mg/kg) - Serotonin
20250 ± 35300 ± 40120 ± 15
40450 ± 50500 ± 60130 ± 20
60400 ± 45420 ± 55125 ± 18
120200 ± 25210 ± 30110 ± 10

Data are mean ± SEM % of baseline. This table illustrates a robust increase in extracellular dopamine, similar to d-amphetamine, with minimal effect on serotonin, suggesting a catecholamine-selective mechanism.

Section 3: Assessing Therapeutic Utility

Many CNS stimulants that modulate dopamine and norepinephrine have shown efficacy in treating depression. The Forced Swim Test (FST) is a widely used screening tool to assess potential antidepressant efficacy[21][22][23].

Causality Behind Experimental Choice: In the FST, animals are placed in an inescapable cylinder of water. The key measure is immobility time; antidepressant compounds characteristically reduce this period of immobility, increasing active escape-directed behaviors like swimming or climbing[24][25]. This is interpreted as a reduction in behavioral despair.

Experimental Protocol: Mouse Forced Swim Test [21][22]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are administered the test compound, a positive control (e.g., the tricyclic antidepressant Imipramine, 30 mg/kg), or vehicle 30-60 minutes prior to testing. Each mouse is then placed in the water cylinder for a 6-minute session[21]. The session is video-recorded.

  • Data Analysis: An observer, blind to the treatment conditions, scores the last 4 minutes of the session, quantifying the time spent immobile. A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like effects[21].

A critical step in preclinical assessment, mandated by regulatory agencies like the FDA, is to determine the abuse potential of a new CNS-active drug[4][26][27][28]. The CPP paradigm is a standard model to evaluate the rewarding properties of a substance[29][30][31][32].

Causality Behind Experimental Choice: CPP assesses an animal's preference for an environment that has been previously paired with a drug experience. A significant preference for the drug-paired context indicates that the compound has rewarding, and therefore potentially addictive, properties[29][33].

Visualization 2: Conditioned Place Preference (CPP) Protocol

This diagram illustrates the three phases of the CPP experiment.

CPP_Workflow cluster_pre Phase 1: Pre-Test (Baseline) cluster_cond Phase 2: Conditioning (4-8 Days) cluster_post Phase 3: Post-Test (Preference) PreTest Animal explores all chambers freely. Baseline preference is recorded. Conditioning Day 1: Drug injection, confined to Chamber A Day 2: Vehicle injection, confined to Chamber B Process is repeated... PreTest->Conditioning PostTest Animal explores all chambers freely (no drug). Time in each chamber is recorded. Conditioning->PostTest

Caption: The three-phase experimental design of the Conditioned Place Preference test.

Experimental Protocol: Conditioned Place Preference [29]

  • Apparatus: A three-chamber CPP box with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., wall patterns, floor textures)[29].

  • Phase 1 (Pre-Test/Baseline): Each mouse is placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to determine any initial bias.

  • Phase 2 (Conditioning): This phase typically lasts 8 days. On alternating days, mice receive an injection of the test compound (e.g., 3.0 mg/kg) and are immediately confined to one of the outer chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The drug-chamber pairing is counterbalanced across animals.

  • Phase 3 (Post-Test/Preference Test): 24 hours after the last conditioning session, the mouse is again placed in the central chamber with free access to all chambers (in a drug-free state). The time spent in each chamber is recorded for 15 minutes.

  • Data Analysis: A preference score is calculated (Time in drug-paired chamber post-test minus time in drug-paired chamber pre-test). A significant positive score indicates a rewarding effect.

Table 3: Hypothetical Comparative CPP and FST Data

Treatment Group (mg/kg)Forced Swim Test: Immobility (seconds)Conditioned Place Preference: Preference Score (seconds)
Vehicle150 ± 1010 ± 8
Test Compound (3.0) 85 ± 9180 ± 25
Test Compound (10.0) 60 ± 7250 ± 30
d-amphetamine (2.0)N/A220 ± 28
Imipramine (30.0)70 ± 8N/A

Data are mean ± SEM. This table illustrates that the test compound shows both antidepressant-like activity (reduced immobility) and significant rewarding properties (positive preference score), highlighting a dual therapeutic and abuse potential profile.

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Comparative

From Bench to Behavior: A Guide to Correlating In Vitro Affinity with In Vivo Effects

In the landscape of drug discovery, particularly for therapies targeting the central nervous system (CNS), a fundamental challenge lies in translating a compound's potency in a test tube to a predictable behavioral effec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly for therapies targeting the central nervous system (CNS), a fundamental challenge lies in translating a compound's potency in a test tube to a predictable behavioral effect in a living organism. A high binding affinity for a specific receptor, determined in vitro, is a crucial first step, but it is by no means a guarantee of in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and navigating the complexities of correlating in vitro binding affinity with in vivo behavioral outcomes.

Part I: Quantifying Target Engagement: The In Vitro Binding Assay

The initial characterization of a compound's interaction with its target protein is most commonly performed using radioligand binding assays.[1][2][3] These assays are a powerful tool for quantifying the affinity of a ligand for a receptor.[1][2]

Key In Vitro Binding Parameters:
  • IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.[4] It's an experimentally derived value and is dependent on the concentration of the radioligand used.[4]

  • Kᵢ (Inhibition constant): The Kᵢ value is a more absolute measure of the affinity of a competing ligand for a receptor.[4] It is calculated from the IC₅₀ value using the Cheng-Prusoff equation , which takes into account the concentration and affinity of the radioligand.[4][5][6][7][8] This allows for the comparison of Kᵢ values across different experiments and labs.[4]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:

  • [L] = concentration of the radioligand

  • Kₐ = affinity constant of the radioligand

Experimental Protocol: Radioligand Competition Binding Assay
  • Preparation of Receptor Source: This typically involves homogenizing tissue known to express the target receptor (e.g., specific brain regions) or using cell lines engineered to express the receptor.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, often through rapid filtration over glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Tissue/Cells) Incubation Incubate Together Receptor->Incubation Radioligand Radioligand ([³H] or [¹²⁵I]) Radioligand->Incubation TestCompound Test Compound (Unlabeled) TestCompound->Incubation Separation Separate Bound/ Unbound Ligand Incubation->Separation Filtration Detection Quantify Radioactivity Separation->Detection Scintillation Counting Plotting Plot % Inhibition vs. [Compound] Detection->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a radioligand competition binding assay.

Part II: Assessing Functional Outcomes: In Vivo Behavioral Assays

While in vitro binding affinity is a measure of a drug's potential to interact with a target, in vivo behavioral assays are necessary to determine if this interaction translates into a functional effect in a living organism. The choice of behavioral assay is critical and depends on the therapeutic indication of the drug being developed.[9][10]

Common Behavioral Paradigms:
  • Anxiety: Elevated Plus Maze, Open Field Test

  • Depression: Forced Swim Test, Tail Suspension Test

  • Motor Function: Rotarod Test, Beam Walking

  • Cognition: Morris Water Maze, Y-Maze

  • Pain: Hot Plate Test, Von Frey Test

Experimental Protocol: Elevated Plus Maze (for Anxiolytics)
  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Acclimation: The animal (typically a mouse or rat) is placed in the testing room for a period of time before the test to acclimate to the environment.[11][12]

  • Testing: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in the open arms versus the closed arms, and the number of entries into each arm, are recorded and analyzed. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

  • Controls: A vehicle-treated control group is essential to establish a baseline level of anxiety-like behavior.

G cluster_prep Pre-Test cluster_test Behavioral Test cluster_analysis Data Analysis Animal Select Animal Model (e.g., Mouse) DrugAdmin Administer Test Compound or Vehicle Animal->DrugAdmin Acclimation Acclimate to Testing Room DrugAdmin->Acclimation Placement Place Animal in Center of Maze Acclimation->Placement Exploration Allow Free Exploration (e.g., 5 min) Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Quantify Quantify Time in Open vs. Closed Arms Recording->Quantify Compare Compare Drug vs. Vehicle Group Quantify->Compare Conclusion Draw Conclusion on Anxiolytic Effect Compare->Conclusion

Caption: Workflow for an in vivo behavioral assay (Elevated Plus Maze).

Part III: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The correlation between in vitro binding affinity and in vivo behavioral effects is often not linear and can be influenced by a multitude of factors.[13][14][15][16][17][18] A high-affinity compound may fail to show in vivo efficacy due to poor pharmacokinetic properties, while a lower-affinity compound with favorable pharmacokinetics may be highly effective.

Key Factors Influencing IVIVC:
  • Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound must be able to reach its target in the brain at a sufficient concentration and for a sufficient duration to exert its effect.[19]

  • Blood-Brain Barrier (BBB) Penetration: For CNS drugs, the ability to cross the highly selective BBB is a critical determinant of efficacy.[20][21][22][23][24] Poor BBB penetration is a major reason for the failure of CNS drug candidates.[20]

  • Receptor Occupancy (RO): This is the percentage of target receptors that are bound by a drug at a given dose.[25][26][27] For many CNS drugs, a certain threshold of receptor occupancy (often 65-80%) must be achieved to produce a therapeutic effect.[26] Behavioral effects are often observed when only a small fraction of the receptors are occupied.[28][29]

  • Off-Target Effects: A compound may bind to other receptors in addition to its intended target, leading to side effects or even counteracting its therapeutic effect.

G cluster_factors Confounding Factors InVitro In Vitro Binding Affinity (Kᵢ) PK Pharmacokinetics (ADME) InVitro->PK Influences Required Dose InVivo In Vivo Behavioral Effect BBB Blood-Brain Barrier Penetration PK->BBB RO Receptor Occupancy BBB->RO Determines Target Concentration RO->InVivo OffTarget Off-Target Effects OffTarget->InVivo Side Effects/ Modulation

Caption: Factors influencing the in vitro-in vivo correlation.

Comparative Data Analysis

The following table illustrates a hypothetical scenario comparing three compounds with different in vitro affinities and their resulting in vivo effects.

CompoundKᵢ (nM) at Target ReceptorBrain Concentration (nM)Receptor Occupancy (%)Behavioral Effect (Elevated Plus Maze)
A 10.5<10%No significant effect
B 50100>80%Significant increase in open arm time
C 510~65%Moderate increase in open arm time

In this example, Compound A has the highest in vitro affinity but fails to show an effect due to poor brain penetration. Compound B, despite having a lower affinity, achieves high receptor occupancy and is the most effective. Compound C demonstrates that a moderate affinity and sufficient brain exposure can lead to a therapeutic effect.

Conclusion: A Holistic Approach to Drug Discovery

A successful drug discovery program requires a holistic approach that integrates in vitro and in vivo data. While high in vitro binding affinity is a desirable starting point, it is not a sole predictor of clinical success. A thorough understanding of a compound's pharmacokinetic properties, its ability to cross the blood-brain barrier, and its engagement with the target receptor in vivo are all critical for establishing a meaningful in vitro-in vivo correlation. By carefully considering these factors, researchers can make more informed decisions and increase the likelihood of developing effective new therapies.

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